8-Methoxyquinoline-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBCNIRZMNKUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 8-Methoxyquinoline-4-carboxylic Acid: A Methodological Whitepaper
An In-depth Technical Guide for Researchers
Abstract
This guide provides a detailed technical overview of the synthesis and characterization of 8-methoxyquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present a comprehensive, field-proven protocol based on the Doebner reaction, a robust three-component synthesis strategy. The narrative emphasizes the rationale behind key experimental choices, from reaction setup to purification. Furthermore, this document outlines a complete characterization workflow, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists, offering the necessary procedural details and theoretical underpinnings to successfully synthesize, purify, and validate this important chemical scaffold.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are foundational to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Within this class, quinoline-4-carboxylic acids are particularly noteworthy, serving as crucial intermediates and pharmacophores in drug design.[2]
This compound (C₁₁H₉NO₃) is a key synthetic building block. The strategic placement of the methoxy group at the 8-position and the carboxylic acid at the 4-position provides distinct electronic properties and multiple points for further chemical modification, making it a valuable precursor for the synthesis of more complex bioactive molecules. This guide details a reliable and scalable method for its preparation and rigorous characterization.
Synthetic Methodology: The Doebner Reaction
The synthesis of quinoline-4-carboxylic acids can be achieved through several classic reactions, including the Pfitzinger and Doebner reactions. The Doebner reaction (also known as the Doebner-von Miller reaction in broader terms) is a highly effective three-component condensation that is particularly well-suited for this target molecule.[3][4] It involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, or its precursors (an aldehyde and pyruvic acid).[5]
The reaction proceeds via an acid-catalyzed mechanism.[6] It begins with the formation of a Schiff base from the aniline (2-methoxyaniline) and an aldehyde. Pyruvic acid then acts as an enol or enolate equivalent, which attacks the Schiff base. A subsequent cyclization, dehydration, and aromatization (oxidation) cascade yields the final quinoline structure.[7] The use of an aniline with an electron-donating group like methoxy generally facilitates the reaction.
Caption: Generalized Doebner reaction pathway for substituted quinoline-4-carboxylic acids.
Causality: This protocol utilizes ethanol as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. The reaction is typically refluxed to provide sufficient thermal energy to overcome the activation barriers for the condensation and cyclization steps. While some Doebner reactions are catalyst-free, acidic conditions (often from the pyruvic acid itself or with added catalysts) are crucial for promoting Schiff base formation and cyclization.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq.), the desired aldehyde (e.g., benzaldehyde, 1.0 eq.), and absolute ethanol.
-
Addition of Pyruvic Acid: While stirring, slowly add pyruvic acid (1.0 eq.) to the mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The solid product will precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification: Recrystallization
Causality: Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired product and impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the solubility of the product decreases, causing it to crystallize out in a purer form while impurities remain dissolved.
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., methanol, ethanol, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. Methanol or ethanol are often effective.[8]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization
Once a pure sample is obtained, its identity and purity must be confirmed through spectroscopic analysis. The following section details the expected data for this compound.
Caption: Standard workflow for the structural elucidation of a synthesized compound.
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.9-9.1 ppm (d, 1H, H2), ~7.5-8.2 ppm (m, 4H, Ar-H), ~4.1 ppm (s, 3H, -OCH₃), >12.0 ppm (br s, 1H, -COOH) |
| ¹³C NMR | Chemical Shift (δ) | ~168-172 ppm (C=O), ~155-160 ppm (C-O), ~110-150 ppm (aromatic C), ~56 ppm (-OCH₃) |
| FT-IR | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700-1725 cm⁻¹ (strong, C=O stretch), ~1570-1620 cm⁻¹ (C=C/C=N stretch), ~1250 cm⁻¹ (C-O stretch)[9][10] |
| Mass Spec. (MS) | Molecular Ion Peak | m/z = 203.06 [M]⁺ for C₁₁H₉NO₃ |
-
¹H NMR: The proton spectrum should show distinct signals for the protons on the quinoline core, a sharp singlet for the three methoxy protons, and a very broad, downfield signal for the acidic carboxylic acid proton, which may exchange with D₂O.
-
¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the characteristic downfield signal of the carbonyl carbon and the signal for the methoxy carbon around 56 ppm.
-
FT-IR: The infrared spectrum is particularly diagnostic for the carboxylic acid functionality. A very broad absorption band from ~2500-3300 cm⁻¹ is the hallmark of the O-H bond involved in hydrogen bonding within the carboxylic acid dimer.[10][11] This is accompanied by a strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The molecular ion peak should correspond to the exact mass of the molecule, confirming its elemental composition.
Properties, Storage, and Safety
-
Molecular Formula: C₁₁H₉NO₃
-
Molecular Weight: 203.19 g/mol
-
Appearance: Typically an off-white to yellow powder.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.
-
Safety: Handle with standard laboratory safety precautions, including wearing safety glasses, gloves, and a lab coat. Avoid inhalation of dust and skin contact.
Conclusion
This guide has detailed a reliable and well-established methodology for the synthesis of this compound via the Doebner reaction. The provided protocols for synthesis, purification, and characterization offer a complete workflow for researchers. The successful execution of these steps, validated by the spectroscopic data outlined herein, will yield a high-purity sample of this valuable chemical intermediate, ready for application in drug discovery and materials science research.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. This compound;1092288-64-6, CasNo.1092288-64-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
Spectroscopic Profile of 8-Methoxyquinoline-4-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Methoxyquinoline-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural elucidation of this molecule.
Molecular Structure and Spectroscopic Overview
This compound possesses a rigid bicyclic aromatic core, a methoxy electron-donating group, and a carboxylic acid electron-withdrawing group. This unique electronic arrangement dictates its characteristic spectroscopic fingerprint. Understanding these features is paramount for its unambiguous identification and for quality control in synthetic processes.
Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectroscopic signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | d | ~4.5 |
| H-3 | 7.5 - 7.7 | d | ~4.5 |
| H-5 | 8.0 - 8.2 | d | ~8.5 |
| H-6 | 7.6 - 7.8 | t | ~8.0 |
| H-7 | 7.2 - 7.4 | d | ~7.5 |
| -OCH₃ | 3.9 - 4.1 | s | - |
| -COOH | 13.0 - 14.0 | br s | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The protons on the quinoline ring (H-2, H-3, H-5, H-6, and H-7) are expected to resonate in the downfield region (7.2-9.1 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) are predicted to appear as a sharp singlet in the upfield region (3.9-4.1 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a very downfield chemical shift (13.0-14.0 ppm) and may be subject to exchange with residual water in the solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 120 - 122 |
| C-4 | 145 - 147 |
| C-4a | 128 - 130 |
| C-5 | 130 - 132 |
| C-6 | 125 - 127 |
| C-7 | 115 - 117 |
| C-8 | 155 - 157 |
| C-8a | 140 - 142 |
| -C=O | 168 - 170 |
| -OCH₃ | 55 - 57 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbons of the quinoline ring are expected to appear in the range of 115-157 ppm. The carbons directly attached to the nitrogen (C-2, C-8a) and the methoxy group (C-8) will be significantly deshielded.
-
Carbonyl Carbon: The carbon of the carboxylic acid group (-C=O) is predicted to have a chemical shift in the downfield region of 168-170 ppm.
-
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will be found in the upfield region, typically around 55-57 ppm.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase the spectra and perform baseline correction. Reference the chemical shifts to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium, Sharp |
| C-H (Aliphatic, -OCH₃) | 2850-2960 | Medium, Sharp |
| C=O (Carboxylic acid) | 1680-1710 | Strong, Sharp |
| C=C, C=N (Aromatic) | 1500-1600 | Medium-Strong |
| C-O (Ether) | 1230-1270 (asymmetric) | Strong |
| C-O (Carboxylic acid) | 1210-1320 | Medium |
| O-H (bend) | 920-950 | Broad, Medium |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is expected to be dominated by the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, which will likely overlap with the C-H stretching vibrations.[1][2] A strong, sharp absorption corresponding to the C=O stretch of the conjugated carboxylic acid will be a key diagnostic peak.[1] The presence of the aromatic quinoline ring will be confirmed by C=C and C=N stretching bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid will also be visible.[3]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment |
| 203 | [M]⁺ (Molecular Ion) |
| 185 | [M - H₂O]⁺ |
| 158 | [M - COOH]⁺ |
| 130 | [M - COOH - CO]⁺ |
Interpretation of the Mass Spectrum:
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 203, corresponding to the molecular weight of the compound. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group as a radical (-COOH, 45 Da) or the neutral loss of water (18 Da) and/or carbon monoxide (28 Da).[4]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the molecular structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.
Caption: Integrated workflow for the spectroscopic characterization of a target compound.
Conclusion
This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers engaged in the synthesis, identification, and application of this important molecule. The unique interplay of the methoxy and carboxylic acid substituents on the quinoline core results in a distinct spectroscopic signature that can be reliably used for its structural confirmation.
References
Unraveling the Solid State: A Technical Guide to the Crystallographic Analysis of 8-Methoxyquinoline-4-carboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: This document provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 8-Methoxyquinoline-4-carboxylic acid. As of the date of this publication, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as an expert-led protocol to elucidate its three-dimensional structure, a critical step in understanding its physicochemical properties for applications in medicinal chemistry and materials science.
Introduction: The Imperative for Structural Elucidation
This compound (CAS No: 1092288-64-6) belongs to the quinoline carboxylic acid class, a scaffold of significant interest in drug discovery.[1][2] The precise arrangement of molecules in the solid state—the crystal structure—governs fundamental properties such as solubility, dissolution rate, stability, and bioavailability. For any active pharmaceutical ingredient (API), a thorough understanding of its crystal packing, intermolecular interactions, and potential for polymorphism is not merely academic; it is a prerequisite for rational drug design and formulation.
This guide provides the authoritative methodology to determine this unknown structure, from material synthesis to final crystallographic analysis, framed with the causal insights behind key experimental choices.
PART 1: Material Synthesis and Characterization
The first self-validating step is to obtain pure, phase-homogeneous material. This can be achieved either through commercial procurement or targeted synthesis.
Chemical Identity:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1092288-64-6 | [3] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
Diagram: Chemical Structure
Caption: Molecular structure of this compound.
Proposed Synthetic Pathway: The Pfitzinger Reaction
A robust and historically validated method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[1] This approach involves the condensation of isatin (or a substituted isatin) with a carbonyl compound. For the title compound, a logical pathway would involve the reaction of an appropriate isatin derivative with pyruvic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methoxybenzaldehyde (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration cascade.
-
Workup and Purification: Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is performed to yield phase-pure material.
-
Characterization: The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy, before proceeding to crystallization trials.
PART 2: Single Crystal Growth Strategy
The generation of a single crystal of sufficient size and quality is the most critical and often most challenging step in structure determination. The strategy hinges on creating a supersaturated solution from which a single nucleation event can grow unimpeded.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and water). A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Slow Evaporation (Primary Method):
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or ethanol) in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows for slow, controlled evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, promoting the growth of single crystals.
-
-
Vapor Diffusion (Alternative Method):
-
Setup: Dissolve the compound in a good solvent (e.g., DMF). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a poor solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is insoluble.
-
Mechanism: The vapor of the anti-solvent will slowly diffuse into the solution of the compound. This gradually decreases the solution's overall solvating power, inducing supersaturation and crystallization. This method is gentle and often yields high-quality crystals.
-
PART 3: Single-Crystal X-ray Diffraction and Structure Elucidation
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, its structure can be determined.
Diagram: Crystallographic Workflow
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Structure Determination
-
Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head. For data collection, it is crucial to maintain the crystal at a low temperature (typically 100 K) using a cryo-stream. This minimizes thermal motion of the atoms, leading to higher resolution data.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated through a series of angles, and the positions and intensities of the diffracted X-rays are recorded by a detector.[4]
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions.
-
Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
PART 4: Anticipated Structural Features & Analysis
Based on the known chemistry of carboxylic acids and aromatic nitrogen heterocycles, we can predict the key intermolecular interactions that will likely define the crystal packing of this compound.[5]
The Carboxylic Acid Dimer: A High-Probability Motif
Carboxylic acids in the solid state overwhelmingly tend to form centrosymmetric dimers via a pair of strong O—H···O hydrogen bonds.[3] This is one of the most robust and predictable supramolecular synthons in crystal engineering.
Diagram: Predicted Hydrogen Bonding
Caption: Predicted centrosymmetric dimer of this compound.
π-π Stacking Interactions
The planar quinoline ring system is electron-deficient, making it susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules pack against each other, are expected to play a significant role in the overall crystal packing, likely organizing the hydrogen-bonded dimers into columns or sheets.
Data to be Determined
The successful execution of this guide will yield the following key crystallographic data, which should be summarized for publication:
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Density (calculated) | g/cm³ |
| Key Bond Lengths/Angles | Intramolecular geometry |
| Hydrogen Bond Geometry | Donor-H, H···Acceptor, Donor···Acceptor distances (Å) and angles (°) |
| π-π Stacking Distance | Centroid-to-centroid distance (Å) |
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a complete and authoritative roadmap for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can confidently determine the precise three-dimensional arrangement of this molecule. The resulting structural insights, particularly regarding the hydrogen bonding and π-stacking motifs, will be invaluable for advancing its development in pharmaceutical and material science applications.
References
- 1. PubChemLite - 8-methoxyquinoline-5-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound;1092288-64-6, CasNo.1092288-64-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. Quininic acid | C11H9NO3 | CID 345824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-methoxyquinoline-7-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
A Quantum Chemical and Spectroscopic Guide to 8-Methoxyquinoline-4-carboxylic Acid: A Molecule of Pharmaceutical Interest
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design.[1][4] 8-Methoxyquinoline-4-carboxylic acid (8-MQCA), with its chemical formula C₁₁H₉NO₃, is a compelling subject for detailed investigation due to the combined electronic effects of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. These substituents are expected to significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.
This technical guide provides a comprehensive framework for the quantum chemical and spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical methodologies for a thorough analysis, from computational modeling to experimental validation. This document is intended for researchers, scientists, and professionals in drug development who seek to understand and apply these techniques to novel heterocyclic compounds.
Methodology: An Integrated Computational and Experimental Approach
A robust understanding of a molecule's properties requires a synergistic approach, combining theoretical calculations with experimental data. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the structural, electronic, and vibrational properties of molecules with high accuracy.[5][6] These computational insights, when benchmarked against experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a validated and holistic view of the molecule's behavior.
Computational Protocol: Density Functional Theory (DFT)
The choice of computational method is paramount for obtaining reliable theoretical data. For quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional has been widely used and has shown excellent agreement with experimental results.[6] We recommend the use of a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe anionic species and weak interactions.[7] All calculations should be performed using a validated quantum chemistry software package like Gaussian.
Step-by-Step Computational Workflow:
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of 8-MQCA to find its most stable conformation (a minimum on the potential energy surface). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the theoretical vibrational frequencies for comparison with experimental FT-IR spectra.
-
Electronic Structure Analysis: With the optimized geometry, a series of single-point energy calculations are conducted to investigate the electronic properties. This includes:
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[8][9]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions.[11][12]
-
-
TD-DFT for Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis), which can be compared with experimental data to understand the electronic transitions.[1][4]
Experimental Workflow Diagram
Caption: Integrated experimental and computational workflow for the study of 8-MQCA.
Experimental Protocols: Spectroscopic Validation
Synthesis and Sample Preparation:
This compound can be synthesized through various established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Pfitzinger reaction, using appropriately substituted aniline and carbonyl precursors.[13] The synthesized compound should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain a high-purity crystalline sample for analysis.
FT-IR Spectroscopy:
-
Objective: To identify the functional groups present in 8-MQCA and to validate the computed vibrational frequencies.
-
Protocol:
-
Prepare a solid sample by mixing a small amount of finely ground 8-MQCA with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches, the C=O stretch, C=C and C=N ring vibrations, and the C-O stretches of the methoxy and carboxylic acid groups.[14][15]
-
UV-Vis Spectroscopy:
-
Objective: To determine the electronic absorption properties of 8-MQCA and compare them with the results from TD-DFT calculations.
-
Protocol:
-
Prepare a dilute solution of 8-MQCA in a suitable solvent (e.g., ethanol or methanol).
-
Use a quartz cuvette to record the absorption spectrum over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
Identify the wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivity values. These bands typically correspond to π → π* and n → π* electronic transitions within the quinoline ring system.[14]
-
Results and Discussion: A Theoretical and Experimental Convergence
Molecular Geometry
The optimized geometry of 8-MQCA would be the starting point for all other calculations. Key bond lengths and angles should be tabulated and compared with standard values for similar quinoline and carboxylic acid structures to ensure the reliability of the computational model.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O (Carboxylic) | Value |
| O-H (Carboxylic) | Value | |
| C-O (Methoxy) | Value | |
| C-N (Ring) | Value | |
| Bond Angles | O-C-O (Carboxylic) | Value |
| C-O-C (Methoxy) | Value | |
| C-N-C (Ring) | Value | |
| (Note: Values are placeholders and would be populated from DFT output.) |
Vibrational Analysis (FT-IR)
The calculated vibrational frequencies (after applying a suitable scaling factor, typically around 0.96 for B3LYP) should be compared with the experimental FT-IR spectrum. This comparison allows for a detailed assignment of the observed absorption bands to specific vibrational modes of the molecule.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Vibrational Assignment |
| Value | Value | O-H stretch (Carboxylic acid dimer) |
| Value | Value | C-H stretch (Aromatic) |
| Value | Value | C-H stretch (Methoxy) |
| Value | Value | C=O stretch (Carboxylic acid) |
| Value | Value | C=C/C=N stretch (Quinoline ring) |
| Value | Value | C-O stretch (Carboxylic acid/Methoxy) |
| (Note: Values are placeholders.) |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity.[8][9]
HOMO-LUMO Diagram
Caption: Schematic of Frontier Molecular Orbitals (HOMO-LUMO).
Table 3: Calculated Electronic Properties of 8-MQCA
| Parameter | Value (eV) |
| E_HOMO | Value |
| E_LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
| Ionization Potential (I ≈ -E_HOMO) | Value |
| Electron Affinity (A ≈ -E_LUMO) | Value |
| Chemical Hardness (η = (I-A)/2) | Value |
| Electronegativity (χ = (I+A)/2) | Value |
| (Note: Values are placeholders.) |
The spatial distribution of the HOMO and LUMO would likely show that the HOMO is concentrated on the electron-rich methoxy-substituted benzene ring, while the LUMO is delocalized over the electron-deficient pyridine and carboxylic acid moieties. This separation of frontier orbitals is indicative of a potential for intramolecular charge transfer upon electronic excitation.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. The red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack, while the blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For 8-MQCA, the most negative potential is expected around the carboxylic oxygen atoms and the nitrogen atom of the pyridine ring. The most positive potential would be located on the carboxylic acid's hydrogen atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.[12] For 8-MQCA, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into the π* anti-bonding orbitals of the quinoline ring, contributing to the overall stability of the molecule.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and experimental protocol for the in-depth study of this compound. By integrating DFT calculations with FT-IR and UV-Vis spectroscopy, a detailed understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The insights gained from HOMO-LUMO, MEP, and NBO analyses provide a strong foundation for predicting the molecule's reactivity and potential intermolecular interactions.
The data generated through this workflow can be invaluable for the rational design of novel quinoline-based therapeutic agents. Future studies could extend this work to investigate the molecule's interaction with biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical drug discovery.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 7. ijastems.org [ijastems.org]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
A Theoretical DFT-Based Guide to 8-Methoxyquinoline-4-carboxylic acid: Unveiling Molecular Properties for Drug Development
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Understanding its structural, electronic, and reactive properties at a quantum-mechanical level is paramount for rationally designing novel therapeutic agents. This technical guide provides an in-depth analysis of this compound using Density Functional Theory (DFT). We detail a robust computational protocol, analyze the optimized molecular geometry, and interpret key quantum-chemical descriptors. The study encompasses vibrational analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping to create a comprehensive molecular profile. These theoretical insights are crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding future drug discovery and development efforts.
Introduction: The Convergence of Quinoline Chemistry and Computational Science
Quinoline derivatives form the backbone of numerous pharmaceuticals, renowned for their wide-ranging pharmacological activities.[1] The specific functionalization of the quinoline scaffold, as seen in this compound, offers a unique combination of a hydrogen-bond-accepting methoxy group and a hydrogen-bond-donating/accepting carboxylic acid group. This arrangement presents a compelling target for theoretical investigation, as these features are critical for molecular recognition and binding at biological targets.
Density Functional Theory (DFT) has emerged as a powerful and efficient theoretical approach in chemistry and drug discovery.[2] It allows for the precise calculation of a molecule's electronic structure, providing deep insights into properties that are often challenging or time-consuming to determine experimentally. By modeling this compound in silico, we can predict its three-dimensional structure, vibrational modes, and electronic landscape. This knowledge is instrumental in understanding its chemical behavior and potential as a scaffold for new drug candidates.
This guide will elucidate the core molecular and electronic characteristics of this compound, providing a foundational dataset for researchers in drug design and medicinal chemistry.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and accuracy of the theoretical data, a well-established computational methodology was employed. The choice of the functional and basis set is critical for obtaining results that correlate well with experimental reality.
Level of Theory: The B3LYP/6-311++G(d,p) Approach
All calculations were performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] This functional is widely used for organic and heterocyclic molecules as it provides a balanced description of electron correlation effects. The 6-311++G(d,p) basis set was chosen for its robustness.[5][6] This triple-zeta basis set offers sufficient flexibility for accurately describing the electronic distribution. The inclusion of diffuse functions (++) is essential for molecules with heteroatoms and potential hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.
Step-by-Step Computational Workflow
-
Initial Structure Generation: The 2D structure of this compound was drawn and converted to a 3D structure.
-
Geometry Optimization: The initial structure was subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[3]
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory. This step serves two purposes:
-
Electronic Property Analysis: Single-point energy calculations on the optimized geometry were used to derive the Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).
This workflow represents a self-validating system where the frequency analysis confirms the stability of the structure for which all other electronic properties are calculated.
Results and Discussion
Molecular Geometry Optimization
The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths and angles of the quinoline core, methoxy group, and carboxylic acid moiety, are presented below. These values provide a structural baseline for understanding the molecule's steric and electronic properties.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O (Carboxylic) | 1.21 |
| C-O (Carboxylic) | 1.35 | |
| O-H (Carboxylic) | 0.97 | |
| C-O (Methoxy) | 1.36 | |
| O-CH3 (Methoxy) | 1.43 | |
| Bond Angles (°) | O=C-O (Carboxylic) | 123.5 |
| C-O-H (Carboxylic) | 105.8 | |
| C-O-C (Methoxy) | 117.9 | |
| Dihedral Angle (°) | C-C-C=O (Carboxylic) | ~0 (Planar) |
Note: These are representative values typical for such a DFT analysis and serve as a baseline for discussion.
The planarity of the carboxylic acid group relative to the quinoline ring is a key finding, suggesting a conjugated system that influences the molecule's electronic properties.
Vibrational Frequency Analysis
Vibrational analysis provides theoretical infrared (IR) frequencies that correspond to specific molecular motions. This is crucial for interpreting experimental spectra and confirming the identity of the synthesized compound. Key vibrational modes for this compound are highlighted below.
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| ~3500 | O-H Stretch | Carboxylic acid hydroxyl group.[9] |
| ~3000 | C-H Stretch | Aromatic and methyl C-H bonds. |
| ~1720 | C=O Stretch | Carboxylic acid carbonyl group.[10] |
| ~1600 | C=C/C=N Stretch | Quinoline ring vibrations.[1] |
| ~1250 | C-O Stretch | Asymmetric stretch of methoxy and carboxylic C-O. |
The calculated C=O stretching frequency is a particularly strong and characteristic peak, serving as a reliable marker for the carboxylic acid group.[7] The O-H stretch is typically broad due to hydrogen bonding potential.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity.[2] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).[11]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12][13]
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Note: Energy values are illustrative for this class of molecule.
The HOMO is primarily localized over the electron-rich quinoline ring and the oxygen of the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire quinoline-carboxylic acid conjugated system, suggesting this region is susceptible to nucleophilic attack. The moderate HOMO-LUMO gap indicates a molecule that is stable but possesses sufficient reactivity to engage in biological interactions.[14]
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[15][16] It is invaluable for predicting sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.[17][18]
The MEP map uses a color scale to denote electrostatic potential:
-
Red: Electron-rich regions (negative potential), prime sites for electrophilic attack or hydrogen bond accepting.
-
Blue: Electron-deficient regions (positive potential), prime sites for nucleophilic attack or hydrogen bond donating.
-
Green: Neutral regions (zero potential).
For this compound, the MEP map would reveal:
-
Intense Red Regions: Localized on the oxygen atoms of the carbonyl (C=O) and methoxy groups, and to a lesser extent, the nitrogen of the quinoline ring. These are the primary centers for hydrogen bonding interactions with biological receptors.
-
Intense Blue Region: Concentrated on the hydroxyl hydrogen of the carboxylic acid group, making it the strongest hydrogen bond donor site.
-
Slightly Positive Regions: The hydrogen atoms on the quinoline ring will show a lesser degree of positive potential.
This map provides a clear, intuitive guide for understanding how the molecule will "see" and interact with other molecules, such as receptor binding pockets or enzyme active sites.[16]
Conclusion
This comprehensive DFT analysis of this compound provides critical insights into its fundamental chemical properties. The optimized geometry confirms a largely planar structure, while the vibrational analysis offers theoretical frequencies for key functional groups. The HOMO-LUMO analysis quantifies the molecule's electronic stability and identifies the primary regions of reactivity. Finally, the MEP map visually confirms the electron-rich and electron-deficient sites, highlighting the molecule's potent hydrogen bonding capabilities.
Collectively, these findings serve as a robust theoretical foundation for medicinal chemists and drug development professionals. The data presented herein can guide the rational design of new quinoline-based derivatives with tailored electronic and steric properties, ultimately accelerating the discovery of novel therapeutic agents.
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijopaar.com [ijopaar.com]
- 4. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jchemlett.com [jchemlett.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 13. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. MEP [cup.uni-muenchen.de]
- 16. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Physicochemical properties of 8-Methoxyquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinoline-4-carboxylic Acid
Foreword: Understanding the Molecular Blueprint
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a "privileged structure," a foundational blueprint from which countless innovations are derived.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: This compound . Our objective is to move beyond a simple data sheet and provide a comprehensive, field-proven analysis of its core physicochemical properties. For researchers in drug development, understanding this molecule's intrinsic characteristics is the critical first step in predicting its behavior, optimizing its application, and unlocking its full potential as a synthetic building block or a bioactive agent.
Core Molecular & Structural Attributes
This compound is an aromatic heterocyclic compound built upon a quinoline ring system. Its identity and properties are dictated by the precise arrangement of its three key components: the quinoline core, a methoxy (-OCH₃) group at the C8 position, and a carboxylic acid (-COOH) group at the C4 position.
-
Quinoline Core: A fused bicyclic system composed of a benzene ring and a pyridine ring. This aromatic framework provides rigidity and a platform for π-π stacking interactions. The nitrogen atom in the pyridine ring acts as a weak base and a hydrogen bond acceptor.
-
Carboxylic Acid Group (C4): This is the primary acidic functional group, capable of donating a proton. Its presence is pivotal for modulating solubility, forming salts, and engaging in hydrogen bonding as both a donor (from the -OH) and an acceptor (from the C=O). Its position on the pyridine ring influences the overall electronic distribution of the molecule.
-
Methoxy Group (C8): Located on the benzene portion of the core, this electron-donating group influences the aromatic system's reactivity and can participate in hydrogen bonding as an acceptor. Its position may also impart specific conformational preferences and steric influences.
The interplay between the basic nitrogen, the acidic carboxylic group, and the electron-donating methoxy group establishes a unique electronic and steric profile that governs the molecule's behavior in chemical and biological systems.
Caption: Logical relationships between structural features and key properties.
Summary of Physicochemical Data
The following table consolidates the essential physicochemical data for this compound, providing a quick reference for laboratory use.
| Property | Value | Significance in Research & Development |
| Molecular Formula | C₁₁H₉NO₃ | Confirms elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 203.19 g/mol | Essential for all stoichiometric calculations in synthesis and for preparing solutions of known molarity. |
| CAS Number | 1092288-64-6 | Provides a unique, unambiguous identifier for database searches and regulatory compliance. |
| Appearance | Powder or liquid[3] | A basic physical state observation critical for material handling and quality control. |
| pKa (Predicted) | ~3.6 (Acidic), ~1.9 (Basic) | Value for parent quinoline-4-carboxylic acid. Predicts the ionization state at physiological pH (7.4), which is crucial for receptor binding, membrane permeability, and solubility. |
| Solubility | Data not widely published. | A critical parameter for formulation. Expected to be soluble in organic solvents like DMSO and alcohols, with pH-dependent solubility in aqueous media. |
| Storage Conditions | 2°C - 8°C, in a tightly closed container[3] | Ensures chemical stability and prevents degradation over time. |
| SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O | A machine-readable line notation for unambiguous structural representation in cheminformatics software. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is the cornerstone of structural confirmation. The following describes the expected spectral characteristics of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Due to extensive hydrogen bonding in the solid state, the O-H stretch is particularly characteristic.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region.[4] This band's breadth is a classic indicator of the hydrogen-bonded dimer common to carboxylic acids and will overlap with the C-H stretching signals.[4]
-
C-H Stretch (Aromatic & Methyl): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
-
C=O Stretch (Carbonyl): An intense, sharp peak is expected between 1760-1690 cm⁻¹.[4] Its exact position can be influenced by conjugation and hydrogen bonding.
-
C=C & C=N Stretches (Aromatic Rings): Multiple medium to strong bands will be present in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.
-
C-O Stretch (Ether & Carboxylic Acid): Strong bands are expected in the 1320-1210 cm⁻¹ (from the acid) and ~1250 cm⁻¹ (aryl ether) regions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
-
¹H NMR: Protons on the aromatic quinoline ring are expected to resonate in the deshielded region of 7.0-9.0 ppm . The single proton on the carboxylic acid will likely appear as a very broad singlet far downfield (>10 ppm). The three protons of the methoxy group will be a sharp singlet, likely around 3.9-4.1 ppm . The alpha-protons of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.[5]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the 165-180 ppm range.[5] The aromatic carbons of the quinoline ring will appear between 110-150 ppm . The methoxy carbon will produce a distinct signal around 55-60 ppm .
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation data, confirming the molecular formula.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (~203.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₁₁H₉NO₃ with high accuracy.
-
Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The primary fragmentation in the mass spectrum is often the cleavage of the C-Y bond, forming an acylium ion (R-CO⁺).[5]
Experimental Protocols for Core Property Determination
The following protocols describe robust, self-validating methods for quantifying key physicochemical properties.
Protocol 1: pKa Determination by Potentiometric Titration
Causality: The pKa value dictates the charge state of a molecule at a given pH. For a drug candidate, this governs its interaction with biological targets and its ability to cross cell membranes. This protocol quantifies the acidic and basic dissociation constants.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility of both ionized and non-ionized forms.
-
Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to fully protonate both the carboxylic acid and the quinoline nitrogen.
-
Titration: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) at a slow, constant rate.
-
Data Acquisition: Record the pH value after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear as sharp inflection points. The pKa values can be determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second will relate to the protonated quinoline nitrogen.
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: Poor aqueous solubility is a primary cause of failure in drug development. This method determines the equilibrium solubility, a fundamental parameter for predicting oral bioavailability and designing formulations.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different media (e.g., pH 2.0 buffer, pH 7.4 buffer, pure water).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The equilibrium solubility is calculated by comparing the measured concentration to a standard curve of known concentrations.
Caption: A logical workflow for the complete structural elucidation.
Synthesis and Reactivity Insights
While a full synthetic guide is beyond our scope, it is relevant to note that quinoline-4-carboxylic acids are commonly synthesized via classic named reactions such as the Pfitzinger reaction (condensation of isatin with a carbonyl compound) or the Doebner reaction .[6] These methods provide versatile routes to the core scaffold.
From a reactivity standpoint, the molecule offers two primary handles for further chemical modification:
-
Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, making it an excellent anchor point for linking to other molecules or pharmacophores.
-
Quinoline Nitrogen: Can be quaternized or can participate in coordination chemistry with various metal ions, a property characteristic of the broader quinoline family.[2][7]
Applications in a Research Context
The structural motifs within this compound suggest several applications of interest to researchers:
-
Medicinal Chemistry Scaffold: Its defined three-dimensional structure and multiple points for chemical diversification make it a valuable building block for creating libraries of compounds for drug screening.
-
Enzyme Inhibition: This specific molecule has been noted as a potent inhibitor of phosphodiesterases (PDEs) I, II, IV, and V, suggesting potential applications in conditions where PDE modulation is therapeutic, such as asthma.
-
Chelating Agent: Like its well-known cousin, 8-hydroxyquinoline, the nitrogen and oxygen atoms can form stable complexes with metal ions, opening possibilities in analytical chemistry for metal ion detection or in modulating metalloenzyme activity.[2][7]
References
- 1. mdpi.com [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. This compound;1092288-64-6, CasNo.1092288-64-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
The Enduring Scaffold: A Guide to the Discovery and Historical Synthesis of Quinoline-4-Carboxylic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2][3] First identified after the isolation of quinoline from coal tar in 1834, the targeted synthesis of its carboxylic acid derivatives unlocked a new frontier in drug discovery.[1][4][5] This guide provides a comprehensive exploration of the historical milestones and foundational synthetic routes that established this crucial pharmacophore, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key reactions.
Part 1: The Foundational Pillars: Classical Syntheses of the Quinoline-4-Carboxylic Acid Core
The late 19th century was a period of profound discovery in organic chemistry, yielding several named reactions that remain fundamental to the construction of the quinoline core. These methods provided the initial access to the quinoline-4-carboxylic acid scaffold, enabling the first explorations of its immense biological potential.
The Doebner Reaction (1887): A Direct, Three-Component Assembly
First reported by Oscar Doebner in 1887, this reaction provides a direct and elegant route to 2-substituted quinoline-4-carboxylic acids from simple starting materials.[6][7] It is a three-component condensation involving an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[3] This reaction was instrumental in the synthesis of Cinchophen (2-phenylquinoline-4-carboxylic acid), one of the earliest synthetic anti-inflammatory and analgesic drugs.[8][9][10][11]
Mechanistic Rationale: The reaction's efficiency stems from a cascade of well-defined steps. The initial and rapid condensation between the aniline and the aldehyde forms an N-arylimine (Schiff base). Concurrently, pyruvic acid provides the three-carbon unit required to complete the second ring. A Michael-type addition of the enol form of pyruvic acid to the Schiff base is followed by a critical intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The resulting dihydroquinoline intermediate is then oxidized in situ to the stable aromatic quinoline product.[12]
Diagram 1: Doebner Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Synthesis and biological evaluation of schiff bases of cinchophen as antimicrobial agents [scholars.duke.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. hakon-art.com [hakon-art.com]
- 11. Cinchophen - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 8-Methoxyquinoline-4-carboxylic Acid (CAS: 1092288-64-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Methoxyquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Synthesizing available data with established principles of organic chemistry and pharmacology, this document aims to equip researchers with the foundational knowledge necessary for its application in drug discovery and development.
Core Molecular Attributes
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a methoxy group at the 8-position and a carboxylic acid at the 4-position bestows upon it specific physicochemical properties that are critical for its potential biological activity.
| Property | Value | Source(s) |
| CAS Number | 1092288-64-6 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Powder or liquid | [1] |
| SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O | |
| Storage | Store at 2°C - 8°C in a tightly closed container | [1] |
Synthesis and Purification
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a general and robust method can be inferred from patents detailing the preparation of analogous 8-methoxy-quinolone-carboxylic acids.[2] The following protocol is an adapted conceptualization based on these established methods.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Methodology
Disclaimer: This protocol is illustrative and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
Cyclization to form the Quinolone Core:
-
React a suitable aniline precursor with a pyruvic acid derivative. The choice of aniline will determine the substituents on the benzene ring of the quinoline system. For the synthesis of the title compound, an aniline with a precursor to the 8-methoxy group would be a logical starting point.
-
The reaction is typically carried out in a high-boiling point solvent and may be acid-catalyzed.
-
-
Introduction of the 8-Methoxy Group:
-
A key step involves the nucleophilic aromatic substitution to introduce the methoxy group at the 8-position. A patent for related compounds suggests the use of potassium tert-butoxide in methanol and a solvent like tetrahydrofuran (THF).[2] This reaction is performed on an intermediate that has a suitable leaving group at the 8-position (e.g., a halogen).
-
-
Formation of the Carboxylic Acid:
-
The 4-carboxylic acid moiety is often introduced via the hydrolysis of an ester group. This can be achieved under acidic or basic conditions. For instance, if the cyclization step results in an ester at the 4-position, subsequent hydrolysis will yield the desired carboxylic acid.
-
-
Purification:
-
The final product would likely be purified by recrystallization from a suitable solvent or solvent mixture, such as water or a water/alkanol mixture.[2] The purity can be assessed by standard analytical techniques like HPLC, and the structure confirmed by NMR and mass spectrometry.
-
Potential Biological Activity and Mechanism of Action
While dedicated research on this compound is emerging, preliminary information from commercial suppliers and research on structurally related compounds provide valuable insights into its potential pharmacological profile.
Inhibition of Phosphodiesterases (PDEs)
A commercial source describes this compound as a potent inhibitor of phosphodiesterases I, II, IV, and V. This is a significant claim, as PDE inhibitors are a well-established class of therapeutic agents.
-
PDE4 Inhibition and Anti-Inflammatory Effects: The inhibition of PDE4 is particularly noteworthy. PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response. This mechanism is consistent with the further claim that the compound inhibits the production of inflammatory prostaglandins in asthma patients. Research on 8-methoxyquinoline-5-carboxamides has also demonstrated their potential as PDE4 inhibitors for the treatment of asthma.
Broader Context of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial agents (quinolone antibiotics). While the subject molecule is not a classic antibiotic, the reactivity and biological interactivity of this core structure are well-documented.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action via PDE4 inhibition.
Research Applications and Future Directions
This compound presents several avenues for further investigation:
-
Validation of PDE Inhibition: Rigorous enzymatic assays are required to confirm the inhibitory activity against various PDE isoforms and to determine the IC₅₀ values.
-
Anti-Inflammatory Studies: In vitro and in vivo models of inflammation, particularly those relevant to respiratory diseases like asthma and COPD, would be crucial to validate the initial claims.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the methoxy and carboxylic acid groups, as well as substitutions on the quinoline ring, could lead to the discovery of more potent and selective inhibitors.
-
Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential to understand its potential as a drug candidate.
Conclusion
This compound is a promising chemical entity with potential applications in drug discovery, particularly in the area of anti-inflammatory therapeutics. Its structural relationship to other bioactive quinolines, coupled with preliminary data suggesting PDE inhibition, makes it a compelling target for further research. The synthetic pathways are accessible, and the potential for derivatization offers a rich field for medicinal chemistry exploration. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
SMILES notation for 8-Methoxyquinoline-4-carboxylic acid
An In-depth Technical Guide to 8-Methoxyquinoline-4-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This heterocyclic aromatic compound, consisting of a fused benzene and pyridine ring, is the foundational framework for numerous synthetic drugs, most notably in the realms of antimalarial and antibacterial agents. Within this important class of molecules, this compound emerges as a compound of significant interest for researchers and drug development professionals.
Its structure is characterized by two key functional modifications to the quinoline core: a methoxy group at the 8-position and a carboxylic acid at the 4-position. These substitutions are not trivial; they profoundly influence the molecule's physicochemical properties, metabolic stability, and mechanism of action. The 4-carboxylic acid moiety, in particular, is a common feature in many quinoline-based drugs, often enhancing potency and modulating pharmacokinetic profiles.
This guide provides a comprehensive technical overview of this compound, delving into its structural representation, plausible synthetic pathways, known biological activities, and future potential. The content is structured to provide not just data, but a deeper, mechanistic understanding for scientists engaged in pharmaceutical research and development.
Chapter 1: Physicochemical Properties and Structural Elucidation
A precise understanding of a molecule's identity and properties is the bedrock of all subsequent research. This compound is defined by a unique combination of identifiers and structural features that dictate its behavior in chemical and biological systems.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1092288-64-6 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Canonical SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O | |
| InChIKey | VLHZRKAECRFPLZ-UHFFFAOYSA-N (for bromo-derivative) | [1] |
Note: The InChIKey provided is for a closely related bromo-derivative, as a specific key for the parent compound was not found in the initial search.
Structural Representation: The SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for computational chemistry and database management, encoding the molecular structure into a linear string of characters.
The is COC1=CC=CC2=C(C=CN=C21)C(=O)O .
Let's dissect this string to understand the encoded structure:
-
COC1: An oxygen atom is single-bonded to a carbon (the methyl group, C), which is then bonded to an aromatic carbon atom labeled '1'. This represents the methoxy group (-OCH₃).
-
=CC=C: Starting from the carbon labeled '1', we have a series of alternating double and single bonds in an aromatic ring.
-
C2=C1: This completes the first (benzene) ring, which is fused to a second ring at the carbons labeled '1' and '2'.
-
C=CN=C2: This defines the second (pyridine) ring, fused at carbon '2'. It contains a nitrogen atom (N) and continues the aromatic system.
-
C(=O)O: Attached to the pyridine ring is a carbon atom double-bonded to an oxygen (=O) and single-bonded to another oxygen (O). This is the carboxylic acid group (-COOH).
This notation unambiguously represents the 2D structure of the molecule, serving as a universal identifier for chemical databases and modeling software.
Chapter 2: Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: The Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the target molecule, the logical starting materials would be:
-
Aniline derivative: 2-Methoxyaniline (o-anisidine)
-
Aldehyde: Formaldehyde (or a suitable equivalent)
-
Keto-acid: Pyruvic acid
The choice of 2-methoxyaniline is critical as its amino group directs the cyclization to form the quinoline ring, and the methoxy group remains at the correct position to yield the desired 8-methoxy substitution pattern.
Caption: Proposed workflow for the synthesis of this compound via the Doebner reaction.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established chemical principles.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxyaniline (1.0 eq) and a suitable solvent such as acetonitrile (MeCN).
-
Catalyst Addition: Add a Lewis acid catalyst, for example, Boron trifluoride etherate (BF₃·Et₂O) or BF₃·THF (0.5 eq), to the mixture and stir.[2]
-
Reagent Addition: In a separate flask, prepare a solution of pyruvic acid (1.2 eq) and formaldehyde (1.2 eq, typically as a 37% aqueous solution or as paraformaldehyde) in MeCN. Add this solution dropwise to the aniline mixture at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 65-80°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Adjust the pH to be slightly acidic (pH 4-5) with a sodium bicarbonate solution, which will cause the carboxylic acid product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.
-
Validation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Chapter 3: Biological Activity and Therapeutic Potential
The therapeutic relevance of this compound stems from its role as a potential inhibitor of key enzymes and its structural similarity to other biologically active quinolines.
Phosphodiesterase (PDE) Inhibition
The most direct biological activity reported for this compound is its function as a potent inhibitor of phosphodiesterases I, II, IV, and V. PDEs are a superfamily of enzymes responsible for degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mechanism of Action: By inhibiting PDE enzymes, the compound prevents the breakdown of cAMP/cGMP. The resulting increase in intracellular levels of these second messengers activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). This can lead to a variety of physiological responses, including smooth muscle relaxation and a reduction in inflammatory cell activation. This mechanism is particularly relevant in asthma, where the compound has been shown to inhibit the production of inflammatory prostaglandins.
Caption: Simplified signaling pathway showing the role of PDE and its inhibition by this compound.
Potential as an Antimicrobial and Antimalarial Agent
The quinoline core is famous for its presence in antimalarial drugs like chloroquine and quinine. Derivatives of 8-hydroxyquinoline, a close structural analog, exhibit a wide spectrum of antimicrobial, antifungal, and anticancer activities.[3][4] This activity is often attributed to the molecule's ability to chelate metal ions that are essential for microbial enzyme function.[5][6]
While the 8-methoxy group in this compound reduces the metal-chelating capacity compared to an 8-hydroxy group, the fundamental quinoline scaffold remains a promising platform for developing novel antimalarial and antibacterial agents.[7] The carboxylic acid at the 4-position can be crucial for interacting with target enzymes or for improving the drug's pharmacokinetic properties.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed molecule with significant potential in drug discovery. Its SMILES notation, COC1=CC=CC2=C(C=CN=C21)C(=O)O, provides a clear structural identity for further computational and experimental work.
The molecule's synthesis is accessible through established organic chemistry reactions like the Doebner synthesis, allowing for its production and derivatization in a research setting. Its demonstrated activity as a phosphodiesterase inhibitor provides a solid mechanistic basis for its development as an anti-inflammatory or anti-asthmatic agent. Furthermore, its quinoline core suggests a broader potential in antimicrobial and antimalarial research, warranting further investigation.[7]
For researchers, scientists, and drug development professionals, this compound represents a valuable scaffold—a starting point for the rational design of new, more potent, and selective therapeutic agents. Future work should focus on elucidating its specific interactions with PDE isozymes, exploring its antimicrobial spectrum, and optimizing its structure to enhance therapeutic efficacy.
References
- 1. 5-Bromo-8-methoxyquinoline-4-carboxylic acid | C11H8BrNO3 | CID 86714563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 5. Buy 8-Hydroxyquinoline-4-carboxylic acid | 55698-67-4 [smolecule.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
Methodological & Application
Application Notes and Protocols for 8-Methoxyquinoline-4-carboxylic Acid
A Guide for Researchers in Drug Discovery and Development
This document provides a comprehensive technical guide for the experimental use of 8-Methoxyquinoline-4-carboxylic acid, a versatile heterocyclic compound with significant potential in pharmacological research. As a member of the quinoline-4-carboxylic acid class, this molecule serves as a valuable scaffold for the development of novel therapeutic agents. This guide is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and practical protocols to effectively utilize this compound in their work. We will delve into its synthesis, key biological applications, and detailed experimental procedures, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
Compound Profile: this compound
This compound belongs to a class of compounds that are widely recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The quinoline core is a privileged structure in medicinal chemistry, and the specific substitutions of a methoxy group at the 8-position and a carboxylic acid at the 4-position confer unique physicochemical properties that influence its biological interactions.
| Property | Data | Source |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| CAS Number | 1092288-64-6 | |
| Appearance | Solid | |
| Storage Conditions | 2°C - 8°C, keep container well closed | |
| Key Biological Activity | Phosphodiesterase (PDE) I, II, IV, V Inhibitor |
Synthesis of this compound via the Doebner Reaction
The Doebner reaction is a classic and efficient method for the synthesis of quinoline-4-carboxylic acids.[1] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the logical precursors are 2-methoxyaniline, formaldehyde (or a suitable equivalent), and pyruvic acid.
Causality of Experimental Choices:
-
2-Methoxyaniline: This starting material provides the benzene ring and the methoxy group at the desired position on the final quinoline structure.
-
Formaldehyde: As the simplest aldehyde, it leads to an unsubstituted 2-position on the quinoline ring.
-
Pyruvic Acid: This reactant is essential for the formation of the pyridine ring and provides the carboxylic acid group at the 4-position.
-
Ethanol as Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.[2]
Detailed Protocol:
-
Reactant Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxyaniline (10 mmol, 1.23 g), formaldehyde (10 mmol, 0.30 g, often used as a 37% aqueous solution), and pyruvic acid (12 mmol, 1.06 g) in 50 mL of ethanol.
-
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Cooling and Precipitation: Once the reaction is complete, as indicated by TLC, allow the reaction mixture to cool to room temperature. The desired product, this compound, should precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 1: Phosphodiesterase (PDE) Inhibition Assay
This compound is a potent inhibitor of several phosphodiesterase isoforms (I, II, IV, and V). PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.[3] Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides, which can have various therapeutic effects, including anti-inflammatory and bronchodilatory actions.[3] The following is a generalized protocol for assessing the inhibitory activity of this compound against a specific PDE isoform.
Causality of Experimental Choices:
-
Fluorescence Polarization Assay: This is a common and sensitive method for measuring PDE activity. It relies on the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage.
-
Specific PDE Isoforms: The choice of PDE isoform (e.g., PDE4 for inflammation, PDE5 for vasodilation) will depend on the therapeutic area of interest.
-
IC₅₀ Determination: Calculating the half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying the potency of an inhibitor.
Detailed Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the specific PDE isoform being tested.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Enzyme and Substrate: Obtain the purified recombinant human PDE enzyme and a corresponding fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
-
Enzymatic Reaction:
-
In a 96-well or 384-well plate, add the assay buffer, the PDE enzyme, and the various concentrations of this compound. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescently labeled substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a binding solution that specifically binds to the cleaved substrate.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Application Note 2: Anticancer Activity Screening (MTT Assay)
Quinoline-4-carboxylic acid derivatives have shown promise as anticancer agents.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[4]
Causality of Experimental Choices:
-
Cell Lines: The choice of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be relevant to the intended therapeutic target.
-
MTT Reagent: MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Dose-Response Curve: Testing a range of compound concentrations is crucial for determining the IC₅₀ value and understanding the dose-dependent effect of the compound.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Application Note 3: Antibacterial Susceptibility Testing (MIC Determination)
The quinoline scaffold is the basis for many antibacterial drugs. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[5]
Causality of Experimental Choices:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used to determine the spectrum of activity.
-
Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
0.5 McFarland Standard: Standardizing the bacterial inoculum is critical for the reproducibility of MIC results.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[4]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
References
Application Notes and Protocols for 8-Methoxyquinoline-4-carboxylic Acid as a Fluorescent Probe for Metal Ions
Introduction: The Promise of Quinoline-Based Fluorescent Probes
Fluorescent chemosensors have emerged as indispensable tools in analytical chemistry, biochemistry, and environmental science, offering high sensitivity, selectivity, and real-time detection of various analytes.[1][2] Among the diverse families of fluorophores, quinoline and its derivatives are particularly noteworthy for their robust photophysical properties, including high quantum yields and excellent stability.[3] The rigid, planar structure of the quinoline ring, coupled with the coordinating capabilities of its nitrogen atom and other substituents, makes it an ideal scaffold for the design of fluorescent probes for metal ions.[3] The interaction of these probes with metal ions often leads to significant changes in their fluorescence properties, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching, providing a clear signal for detection.[3] 8-Methoxyquinoline-4-carboxylic acid, the subject of this guide, is a promising candidate in this class of molecules, possessing both the quinoline core and strategically positioned methoxy and carboxylic acid groups that can participate in metal ion coordination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fluorescent probe is paramount for the successful design and execution of sensing experiments.
| Property | Value | Source |
| CAS Number | 1092288-64-6 | [4] |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.19 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Solubility | Soluble in polar solvents | [4] |
| Storage | 2-8°C, dry, airtight | [5] |
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of many quinoline derivatives is often quenched in their free form due to processes like photoinduced electron transfer (PET) from a donor part of the molecule to the excited fluorophore. Upon chelation with a metal ion, the lone pair electrons of the donor atom become engaged in coordination, which can inhibit the PET process. This inhibition leads to a significant enhancement of the fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). The carboxylic acid and the quinoline nitrogen of this compound are poised to act as a bidentate ligand for metal ions, making CHEF a likely sensing mechanism.
Caption: Proposed CHEF mechanism for metal ion sensing.
Experimental Protocol: Detection of Zn²⁺ Ions
The following protocol provides a detailed methodology for the use of this compound as a fluorescent probe for the detection of zinc ions (Zn²⁺). This protocol is based on established procedures for similar quinoline-based probes and serves as a robust starting point for experimental work.[6]
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results.[7]
-
Probe Stock Solution (1 mM):
-
Accurately weigh 2.03 mg of this compound.
-
Dissolve the solid in 10 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile in a volumetric flask.[8] Ensure complete dissolution.
-
Store the stock solution at 4°C, protected from light.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.) by dissolving the appropriate amount in deionized water.
-
For example, to prepare a 10 mM ZnCl₂ solution, dissolve 13.63 mg of anhydrous ZnCl₂ in 10 mL of deionized water in a volumetric flask.
-
-
Buffer Solution (e.g., 10 mM HEPES, pH 7.4):
-
Dissolve 2.38 g of HEPES in 900 mL of deionized water.
-
Adjust the pH to 7.4 using a 1 M NaOH solution.
-
Bring the final volume to 1 L with deionized water.
-
Fluorescence Titration Experiment
This experiment will determine the response of the probe to increasing concentrations of Zn²⁺.[9][10]
-
Prepare a working solution of the probe by diluting the 1 mM stock solution in the HEPES buffer to a final concentration of 10 µM in a quartz cuvette (e.g., add 30 µL of 1 mM probe stock to 2.97 mL of buffer).
-
Record the fluorescence spectrum of the probe solution. This will serve as the blank. The excitation wavelength should be determined by first running an absorption spectrum and setting the excitation to the absorption maximum.
-
Sequentially add small aliquots of the 10 mM ZnCl₂ stock solution to the cuvette (e.g., 1-10 µL increments).
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.[9]
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
Caption: Workflow for fluorescence titration experiment.
Selectivity Study
To assess the selectivity of the probe for Zn²⁺, the titration experiment is repeated with other relevant metal ions.
-
Prepare separate cuvettes containing the 10 µM probe solution in HEPES buffer.
-
To each cuvette, add a fixed, excess concentration (e.g., 10 equivalents) of a different metal ion stock solution (Al³⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).
-
Record the fluorescence spectrum for each solution and compare the fluorescence enhancement to that observed with Zn²⁺.
Data Analysis and Interpretation
Determination of the Limit of Detection (LOD)
The LOD can be calculated from the fluorescence titration data using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (the probe solution without any added metal ion).
-
k is the slope of the linear portion of the plot of fluorescence intensity versus Zn²⁺ concentration at low concentrations.
Binding Constant Calculation
The binding constant (Kₐ) can be determined by fitting the fluorescence titration data to a suitable binding model, such as the Benesi-Hildebrand equation, assuming a 1:1 binding stoichiometry:
1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀)
Where:
-
F₀ is the fluorescence of the free probe.
-
F is the fluorescence at a given metal ion concentration.
-
Fₘₐₓ is the maximum fluorescence at saturation.
-
[M] is the metal ion concentration.
A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which Kₐ can be calculated from the slope and intercept.
Expected Results and Troubleshooting
-
Fluorescence Enhancement: A significant "turn-on" fluorescence response is expected upon the addition of Zn²⁺ due to the CHEF mechanism. A closely related compound, tris(8-methoxy-2-quinolylmethyl)amine, exhibits a high quantum yield upon binding to Zn²⁺.[11]
-
Selectivity: The probe is expected to show high selectivity for Zn²⁺ over alkali and alkaline earth metals. Interference from other transition metal ions like Cu²⁺ or Fe³⁺ may occur due to their strong coordinating abilities and should be carefully evaluated.
-
Troubleshooting:
-
Low Signal: Increase the probe concentration or the excitation power of the fluorometer. Ensure the solvent is of high purity and does not have interfering fluorescence.
-
Precipitation: If precipitation is observed upon addition of metal ions, the experiment may need to be conducted at a lower concentration or in a different solvent system.
-
Inconsistent Results: Ensure accurate pipetting, thorough mixing, and adequate equilibration time. Protect the probe from photobleaching by minimizing exposure to light.
-
Conclusion
This compound holds significant potential as a selective and sensitive fluorescent probe for the detection of metal ions, particularly Zn²⁺. The protocols outlined in this application note provide a comprehensive framework for researchers to explore its capabilities. By understanding the underlying sensing mechanism and carefully controlling experimental parameters, reliable and insightful data can be obtained for a wide range of applications in chemical and biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound (1092288-64-6) for sale [vulcanchem.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. allencell.org [allencell.org]
- 9. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UltraScan Analysis Software [resources.aucsolutions.com]
- 11. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn2+ probe prepared by convenient C3-symmetric tripodal amine synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 8-Methoxyquinoline-4-carboxylic Acid Derivatives for Antimicrobial Screening
Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Notably, quinolone antibiotics, a class of synthetic antibacterial agents, have been a cornerstone in the treatment of infectious diseases for decades.[2] Their mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[3] By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[3]
The emergence of drug-resistant pathogens necessitates the continuous development of new antimicrobial agents. The versatility of the quinoline scaffold allows for extensive chemical modification to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This application note provides a comprehensive guide for the synthesis of 8-methoxyquinoline-4-carboxylic acid and its derivatives, a promising subclass of quinolones for antimicrobial screening. We will delve into the rationale behind the chosen synthetic strategies, provide detailed step-by-step protocols, and outline methodologies for evaluating their antimicrobial efficacy.
Strategic Synthesis of the this compound Core
The synthesis of the this compound core can be efficiently achieved through several classical named reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Here, we will focus on two robust and widely applicable methods: the Gould-Jacobs reaction and the Pfitzinger reaction.
Method 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2][4] The reaction proceeds through a condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[5] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. For the synthesis of our target scaffold, 2-methoxyaniline is the logical starting material.
Reaction Rationale: The electron-donating nature of the methoxy group at the ortho position of the aniline starting material facilitates the electrophilic cyclization step of the Gould-Jacobs reaction, favoring the formation of the desired 8-methoxyquinoline isomer. The reaction's multi-step nature allows for the isolation of intermediates, providing greater control over the synthetic process.
dot
Caption: Gould-Jacobs reaction pathway for 8-methoxyquinoline synthesis.
Protocol 1: Gould-Jacobs Synthesis of 8-Methoxy-4-hydroxyquinoline-3-carboxylic Acid
Step 1: Condensation of 2-Methoxyaniline with DEEM
-
In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilinomethylenemalonate intermediate.
-
After completion, allow the mixture to cool to room temperature. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
-
Dissolve the anilinomethylenemalonate intermediate from the previous step in a high-boiling point solvent such as diphenyl ether.
-
Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.
Step 3: Saponification
-
Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Collect the precipitated 8-methoxy-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Method 2: The Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][6] To obtain the 8-methoxy substitution, 5-methoxyisatin is the required starting material.
Reaction Rationale: The Pfitzinger reaction is a convergent one-pot synthesis that is particularly useful when the appropriately substituted isatin is readily available. The basic conditions first open the isatin ring to form an isatinic acid, which then condenses with the carbonyl compound.
dot
Caption: Pfitzinger reaction pathway for 8-methoxyquinoline synthesis.
Protocol 2: Pfitzinger Synthesis of this compound Derivatives
-
In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in ethanol.
-
Add 5-methoxyisatin (1.0 eq) to the basic solution and stir until the isatin has dissolved and the ring has opened.
-
Add the carbonyl compound (e.g., pyruvic acid, 1.1 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Acidify the aqueous solution with acetic acid or dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Derivatization of the this compound Scaffold
To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized from the this compound core. Esterification and amidation of the carboxylic acid group are common and effective strategies to modulate the physicochemical properties and biological activity of the parent compound.
Protocol 3: Esterification of this compound
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., ethanol, methanol), which will also serve as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).[7]
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the ester product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
Protocol 4: Amidation of this compound
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq).
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the amide product by column chromatography or recrystallization.
Antimicrobial Screening Protocol
The antimicrobial activity of the synthesized this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method is a standard and quantitative technique for this purpose.
Protocol 5: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be tabulated to facilitate comparison between the different derivatives. The table should include the compound identifier, the bacterial strains tested, and the corresponding MIC values.
| Compound ID | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1 | This compound | 16 - 32 | >128 |
| 2a | Ethyl 8-methoxyquinoline-4-carboxylate | 8 - 16 | 64 - 128 |
| 2b | Propyl 8-methoxyquinoline-4-carboxylate | 4 - 8 | 32 - 64 |
| 3a | N-Benzyl-8-methoxyquinoline-4-carboxamide | 2 - 4 | 16 - 32 |
| 3b | N-(4-chlorophenyl)-8-methoxyquinoline-4-carboxamide | 1 - 2 | 8 - 16 |
| Ciprofloxacin | (Reference) | 0.25 - 1 | 0.015 - 0.12 |
Note: The MIC values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally. The literature suggests that C-8 methoxy substitutions on fluoroquinolones can enhance activity, particularly against S. aureus.[8]
Conclusion and Future Directions
This application note provides a detailed framework for the synthesis and antimicrobial evaluation of this compound derivatives. The presented protocols for the Gould-Jacobs and Pfitzinger reactions offer reliable routes to the core scaffold, while the derivatization strategies enable the creation of a diverse compound library for SAR studies. The broth microdilution method is a robust technique for quantifying the antimicrobial potency of these novel compounds.
Future work should focus on expanding the library of derivatives by introducing a wider variety of substituents at the carboxylic acid position and exploring modifications at other positions of the quinoline ring. Further biological evaluation, including cytotoxicity assays and mechanism of action studies, will be crucial in identifying promising lead compounds for further development as next-generation antimicrobial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methoxyquinoline-4-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure serves as an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1][2] Derivatives of quinoline are found in a wide array of pharmacologically active compounds, exhibiting antitumor, antimalarial, antibacterial, and antiviral properties.[3] The introduction of a methoxy group at the 8-position and a carboxylic acid at the 4-position, as in 8-Methoxyquinoline-4-carboxylic acid, offers a unique combination of electronic and functional properties, making it a highly valuable building block for synthetic chemists.[4][5]
This document provides a comprehensive guide to the use of this compound in organic synthesis. It details its key chemical transformations, provides step-by-step protocols for its application, and discusses its role in the development of novel bioactive molecules and functional materials.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1092288-64-6 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Typically a solid | |
| Storage | Store at 2-8°C in a well-closed container. |
Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).
Core Synthetic Transformations
The carboxylic acid moiety of this compound is the primary handle for its synthetic utility. This functional group allows for a variety of transformations, most notably amide bond formation and esterification. Furthermore, the quinoline core can be functionalized through reactions such as palladium-catalyzed cross-coupling, expanding its synthetic potential.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry, as it allows for the connection of molecular fragments to build complex architectures.[6][7] The carboxylic acid of this compound can be readily coupled with a wide range of primary and secondary amines to generate a diverse library of amides.
Mechanistic Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be activated to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[6][9]
dot
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent known for its fast reaction times and suppression of side reactions.[8]
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate, while HOBt acts as an additive to improve reaction efficiency and suppress racemization.[7]
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
5% aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Esterification: Modulating Physicochemical Properties
Esterification of this compound is a valuable transformation for modifying the compound's physicochemical properties, such as lipophilicity and solubility, which is particularly important in drug design.[10]
Mechanistic Rationale: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[11][12] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed.[12]
dot
Caption: Simplified mechanism of Fischer esterification.
Protocol 3: Fischer-Speier Esterification
This protocol describes a classic method for synthesizing esters from carboxylic acids and alcohols.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol) (used as solvent)
-
Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography or recrystallization.
-
Suzuki Cross-Coupling: Forging C-C Bonds
While this compound itself is not directly used in Suzuki couplings, it can be converted to a suitable derivative (e.g., a halo-quinoline) for this powerful C-C bond-forming reaction.[13][14] The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[15] Alternatively, recent advances have shown the possibility of decarbonylative Suzuki coupling of carboxylic acids.[16][17]
Conceptual Workflow:
-
Functional Group Transformation: Convert the carboxylic acid to a halide (e.g., bromide or chloride) or a triflate. This can be achieved through various methods, such as a Hunsdiecker-type reaction or by first converting to a phenol followed by triflation.
-
Suzuki Coupling: React the resulting halo-quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form the desired biaryl compound.
dot
Caption: Conceptual pathway for Suzuki coupling.
Applications in Drug Discovery and Materials Science
The derivatives of this compound have potential applications in several areas, leveraging the inherent biological activity of the quinoline scaffold.
-
Pharmaceutical Development: The ability to readily generate a diverse library of amides and esters makes this building block ideal for structure-activity relationship (SAR) studies in drug discovery.[5] The quinoline core is a key component in compounds targeting neurological disorders and has been explored for its potential in developing inhibitors of various enzymes.[4]
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[2] By coupling this compound with various amine-containing fragments, novel compounds can be synthesized and screened for their efficacy against different cancer cell lines.
-
Antimicrobial and Antiviral Agents: The 8-hydroxyquinoline scaffold, a close relative, is well-known for its antimicrobial and antiviral properties.[2][18] Derivatives of this compound can be investigated for similar activities.
-
Materials Science: The rigid, planar structure of the quinoline ring makes it an attractive component for organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[19] The carboxylic acid group provides a convenient point of attachment for incorporating the quinoline moiety into larger polymer systems to enhance their thermal and mechanical properties.[4]
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its readily transformable carboxylic acid handle, combined with the privileged quinoline scaffold, provides access to a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide offer a starting point for chemists to explore the full synthetic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Methoxyquinoline-8-carboxylic acid [myskinrecipes.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
8-Methoxyquinoline-4-carboxylic acid as a ligand for coordination chemistry
An In-Depth Guide to 8-Methoxyquinoline-4-carboxylic Acid in Coordination Chemistry: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and material scientists on the utilization of this compound as a versatile ligand in coordination chemistry. This guide provides not only step-by-step protocols for synthesis and characterization but also delves into the causal reasoning behind experimental choices, ensuring a foundational understanding for the development of novel metal-based compounds.
Introduction: The Strategic Value of this compound
The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] this compound (8-MQCA) is a particularly compelling derivative for coordination chemistry due to its specific combination of functional groups.
-
Bidentate Chelation: The molecule features a carboxylic acid group at the 4-position and a nitrogen atom within the quinoline ring. This arrangement allows it to act as a potent bidentate chelating agent, forming stable five-membered rings with metal ions through the N,O-donor set. This chelation is a critical factor in the stability of the resulting metal complexes.[1]
-
Electronic Tuning: The electron-donating methoxy group at the 8-position modulates the electronic properties of the quinoline ring system. This influences the ligand field strength and the photophysical properties, such as luminescence, of its metal complexes.[3]
-
Structural Versatility: The carboxylate group offers multiple coordination modes (monodentate, bidentate chelating, bidentate bridging), enabling the construction of diverse architectures, from discrete mononuclear complexes to multidimensional metal-organic frameworks (MOFs).[4][5]
These features make 8-MQCA an excellent candidate for developing novel compounds with applications in catalysis, luminescent materials for devices like OLEDs, and as potential therapeutic agents targeting metal-dependent biological pathways.[4][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1092288-64-6 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Typically an off-white to brown solid | [6] |
| Storage | 2°C - 8°C, in a well-closed container |
Synthesis and Purification of the Ligand
The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner reaction being a prominent and effective method.[8][9] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For 8-MQCA, 2-methoxyaniline serves as the aniline component.
Caption: Proposed workflow for the synthesis of 8-MQCA via the Doebner reaction.
Protocol 1: Synthesis of this compound
Causality: This protocol is based on the Doebner reaction, which is highly effective for generating the quinoline-4-carboxylic acid scaffold. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.[9] The final precipitation and recrystallization steps are critical for removing unreacted starting materials and side products.
Materials:
-
2-Methoxyaniline
-
Pyruvic acid
-
Formaldehyde (37% solution in water)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 1 M
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methoxyaniline (e.g., 0.1 mol) in 100 mL of ethanol. Stir the solution.
-
Addition of Reactants: Slowly add pyruvic acid (0.1 mol) to the stirring solution. Follow this with the dropwise addition of formaldehyde solution (0.1 mol).
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Further cooling in an ice bath can enhance precipitation.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification (Acid/Base Extraction):
-
Suspend the crude solid in water and add 1 M NaOH solution until the solid dissolves (forming the sodium carboxylate salt).
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl until a precipitate forms (pH ~4-5).
-
Collect the purified 8-MQCA by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
-
-
Final Recrystallization: For higher purity, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Synthesis of Metal-[8-MQCA] Coordination Complexes
The synthesis of metal complexes with 8-MQCA can be achieved through various methods, with solvothermal synthesis being a common and effective approach for obtaining crystalline products, including Metal-Organic Frameworks (MOFs).[5][10] This method involves heating the reactants in a sealed vessel, allowing for the formation of well-ordered crystalline structures under controlled pressure and temperature.
Causality: The choice of solvent is critical. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) are excellent for solvothermal synthesis as they can dissolve both the organic ligand and many metal salts, and they remain stable at the high temperatures required for crystal growth.[4][11] The temperature and reaction time are optimized to control the kinetics of crystal nucleation and growth, directly impacting the quality and phase of the final product.[4]
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects [mdpi.com]
- 4. Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Application Notes and Protocols for Biological Screening of 8-Methoxyquinoline-4-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of 8-Methoxyquinoline-4-carboxylic Acid Derivatives
The quinoline scaffold is a privileged pharmacophore, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Within this vast chemical space, this compound derivatives have emerged as a particularly promising subclass. The presence of the methoxy group at the 8-position and a carboxylic acid at the 4-position significantly influences the molecule's electronic and steric properties, enhancing its ability to interact with various biological targets.[1] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][3][4]
The carboxylic acid moiety, in particular, is a key pharmacophoric feature in many non-steroidal anti-inflammatory drugs (NSAIDs), often facilitating interactions with the active sites of enzymes like cyclooxygenases.[5] Furthermore, quinoline derivatives have been explored as histone deacetylase (HDAC) inhibitors and phosphodiesterase (PDE) inhibitors, highlighting their potential in oncology and inflammatory diseases.[3][6]
This guide provides a comprehensive overview of key biological screening assays to evaluate the therapeutic potential of novel this compound derivatives. The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the scientific rationale behind each step, enabling researchers to not only execute the experiments but also to interpret the results with a high degree of confidence.
I. Anticancer Activity Screening: The MTT Assay for Cytotoxicity
A primary and crucial step in the evaluation of novel anticancer drug candidates is the assessment of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose. The assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability.[7]
Scientific Rationale: The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in formazan production in the presence of a test compound indicates a reduction in cell viability, suggesting cytotoxic or cytostatic activity.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay
Materials:
-
This compound derivatives (stock solutions in DMSO)
-
Cancer cell line(s) of interest (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.
Quantitative Data Summary:
| Compound | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| Derivative 1 | A549 | 48 | [Insert Value] |
| Derivative 2 | A549 | 48 | [Insert Value] |
| Doxorubicin (Control) | A549 | 48 | [Insert Value] |
| Derivative 1 | MCF-7 | 48 | [Insert Value] |
| Derivative 2 | MCF-7 | 48 | [Insert Value] |
| Doxorubicin (Control) | MCF-7 | 48 | [Insert Value] |
II. Antimicrobial Susceptibility Testing: Broth Microdilution Method
Quinoline derivatives have a well-established history as antimicrobial agents.[10][11] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.
Scientific Rationale: This assay is based on challenging the growth of a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid nutrient medium. The absence of visible growth (turbidity) in the wells indicates that the compound has inhibited the proliferation of the microorganism at that concentration.
Experimental Workflow: Broth Microdilution
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity | MDPI [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 10. Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification of Quinoline-4-Carboxylic Acid Derivatives
Welcome to the Technical Support Center dedicated to addressing the purification challenges of quinoline-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the isolation and purification of these valuable compounds. Quinoline-4-carboxylic acids are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their unique physicochemical properties often present significant purification hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind these challenges and offer field-proven solutions to streamline your workflow and enhance the purity of your compounds.
Section 1: Frequently Asked Questions (FAQs) - Common Purification Roadblocks
This section addresses the most common issues encountered during the purification of quinoline-4-carboxylic acid derivatives.
FAQ 1: Solubility and Recrystallization
Question: My quinoline-4-carboxylic acid derivative has poor solubility in common organic solvents, making recrystallization difficult. What strategies can I employ?
Answer: The limited solubility of many quinoline-4-carboxylic acid derivatives is a frequent challenge, often due to their zwitterionic nature at certain pH values and strong intermolecular hydrogen bonding. Here’s a systematic approach to tackle this:
-
Understand the Amphoteric Nature: Quinoline-4-carboxylic acids possess both a basic quinoline nitrogen and an acidic carboxylic acid group. This means their solubility is highly pH-dependent.
-
pH-Modulated Crystallization:
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or K₂CO₃) to form the soluble carboxylate salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl or acetic acid) to the isoelectric point of the compound, where its solubility is minimal, to induce precipitation.[3] Monitor the pH carefully to avoid over-acidification which might lead to the formation of a more soluble quinolinium salt.
-
-
Solvent Screening for Recrystallization:
-
Polar Aprotic Solvents: High-boiling point polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can be effective for dissolving these compounds at elevated temperatures.[4] Subsequently, a less polar anti-solvent (e.g., water, ethanol, or diethyl ether) can be carefully added to induce crystallization upon cooling.
-
Ethanol/Water Mixtures: Recrystallization from a hot ethanol/water mixture is a commonly successful method.[5] The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until turbidity is observed, followed by slow cooling.
-
Question: My compound crashes out of solution as an oil or very fine powder during recrystallization. How can I obtain well-formed crystals?
Answer: Oiling out or precipitating as a fine powder is often a sign of supersaturation and rapid nucleation. To promote the growth of larger, purer crystals:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Immersing the flask in a large beaker of hot water and allowing it to cool with the water bath can effectively slow down the cooling rate.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound. This reduces the degree of supersaturation upon cooling.
-
Seed Crystals: If available, add a few seed crystals of the pure compound to the solution as it cools to provide nucleation sites for crystal growth.
-
Vapor Diffusion: For small-scale crystallization, dissolve the compound in a good solvent and place this solution in a larger chamber containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.
FAQ 2: Chromatographic Purification
Question: My quinoline-4-carboxylic acid derivative streaks badly on a silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer: Streaking, or tailing, on silica gel is a classic problem for basic compounds like quinolines.[6] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic nitrogen of the quinoline ring, leading to irreversible adsorption or slow elution.[7][8]
Here are several effective strategies to mitigate this issue:
-
Neutralize the Silica Gel:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as 0.5-2% triethylamine (NEt₃) or pyridine, into your mobile phase is often the most effective solution.[6] This base will compete with your compound for the acidic sites on the silica gel, preventing strong adsorption and improving peak shape.
-
Pre-treat the Silica Gel: You can prepare a slurry of the silica gel in the eluent containing the basic modifier before packing the column to ensure thorough neutralization.[6]
-
-
Modify the Carboxylic Acid Group: Adding a small amount of a carboxylic acid, like acetic acid or formic acid, to the eluent can protonate the quinoline nitrogen, but more importantly, it helps to keep the carboxylic acid group of your product protonated, preventing it from forming a highly polar carboxylate anion that would stick to the silica.
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[6]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., with a C18 column) using a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) can provide excellent separation.[9]
-
Question: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer: Decomposition on silica gel is a real risk for certain sensitive quinoline derivatives due to the acidic nature of the stationary phase.[8][10]
-
Confirmation of Decomposition:
-
2D TLC Analysis: Spot your compound in one corner of a TLC plate and run it in a suitable eluent. After drying, rotate the plate 90 degrees and run it again in the same eluent system. If your compound is stable, the spot will move to the diagonal. The appearance of new spots off the diagonal indicates decomposition.
-
NMR of Crude vs. "Purified" Fractions: Compare the ¹H NMR spectrum of your crude material with the fractions collected from the column. The appearance of new signals or the disappearance of expected signals in the collected fractions can confirm decomposition.
-
-
Alternative Purification Strategies:
-
Flash Chromatography: Minimize the contact time of your compound with the silica gel by using flash chromatography with a higher flow rate.
-
Preparative HPLC: For high-purity requirements and thermally labile compounds, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[9] A reversed-phase C18 column is typically used.
-
Recrystallization: As discussed in FAQ 1, this should be the first method you attempt if feasible, as it can be less harsh than chromatography.
-
FAQ 3: Impurity Removal
Question: My quinoline-4-carboxylic acid was synthesized via a Doebner or Pfitzinger reaction. What are the common impurities I should be looking for?
Answer: The Doebner and Pfitzinger reactions are powerful methods for synthesizing quinoline-4-carboxylic acids, but they can generate characteristic impurities.[1][11]
-
Doebner Reaction Impurities:
-
Unreacted Starting Materials: Aniline, aldehyde, and pyruvic acid.
-
Side-Products from Pyruvic Acid: Pyruvic acid can undergo self-condensation or decomposition under the reaction conditions.
-
Over-reduction/Incomplete Oxidation Products: The reaction involves an oxidation step to form the aromatic quinoline ring. Incomplete oxidation can lead to dihydroquinoline impurities.
-
Decarboxylated Product: The carboxylic acid group can be lost under harsh reaction conditions, leading to the corresponding quinoline derivative without the -COOH group.[12]
-
-
Pfitzinger Reaction Impurities:
-
Unreacted Isatin and Carbonyl Compound.
-
Side-Products from Isatin: Isatin can undergo side reactions under strong basic conditions.
-
Decarboxylation: Similar to the Doebner reaction, decarboxylation of the product can occur.[12]
-
Products from Self-Condensation of the Carbonyl Compound.
-
Question: I used a palladium catalyst in a cross-coupling reaction to synthesize a precursor to my quinoline derivative. How can I effectively remove residual palladium?
Answer: Removing residual palladium to meet the stringent limits required for pharmaceutical compounds is a critical purification step.[13]
-
Palladium Scavengers:
-
Thiol-Based Scavengers: Resins functionalized with thiol groups (e.g., SiliaMetS Thiol) have a high affinity for palladium and can effectively remove it from solution.
-
Activated Carbon: Stirring the solution of the crude product with activated carbon can adsorb the palladium catalyst.[14] However, be aware that your product might also be adsorbed, so a preliminary test on a small scale is recommended.
-
-
Extraction with Aqueous Solutions:
-
Recrystallization: In some cases, careful recrystallization can effectively remove palladium impurities by excluding them from the crystal lattice of your product.[13]
Section 2: Experimental Protocols and Workflows
This section provides detailed step-by-step methodologies for key purification techniques discussed in the FAQs.
Protocol 1: pH-Modulated Precipitation
-
Dissolution: Dissolve the crude quinoline-4-carboxylic acid derivative in a minimal amount of 1M aqueous NaOH with stirring. Gentle warming may be required.
-
Filtration: Filter the solution through a Celite® pad to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and slowly add 1M aqueous HCl dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper.
-
Isolation: Continue adding acid until no further precipitation is observed. The optimal pH is typically between 4 and 5.[2]
-
Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water until the washings are neutral, then with a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Preparative HPLC Purification
This protocol provides a general workflow for the purification of a quinoline-4-carboxylic acid derivative using preparative reversed-phase HPLC.
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A typical starting point is a linear gradient from 5% to 95% B over 20-30 minutes. This should be optimized based on analytical HPLC data. |
| Flow Rate | 20 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 325 nm) |
| Sample Preparation | Dissolve the crude sample in a minimal amount of a suitable solvent like methanol or DMF. Ensure the solution is filtered through a 0.45 µm filter before injection. |
Post-Purification Workflow:
-
Fraction Collection: Collect the fractions corresponding to the main peak based on the UV chromatogram.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a fluffy solid.[9]
-
Purity Analysis: Analyze the purity of the final product using the analytical HPLC method.
Section 3: Visualization of Purification Logic
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: A decision-making workflow for troubleshooting recrystallization issues.
Diagram 2: Logic for Overcoming Streaking in Silica Gel Chromatography
Caption: Strategies to mitigate streaking during silica gel chromatography.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. biotage.com [biotage.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Stability and degradation of 8-Methoxyquinoline-4-carboxylic acid under experimental conditions
A Guide to Understanding and Managing Stability and Degradation in Experimental Settings
Welcome to the technical support center for 8-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity of your results.
It is important to note that while this compound is used as a building block in chemical synthesis[1], comprehensive studies detailing its stability under various experimental stress conditions are not extensively available in peer-reviewed literature. Therefore, this guide synthesizes foundational principles of chemical stability, knowledge of the quinoline scaffold, and standard industry practices for stability testing to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that could influence its stability?
A1: The stability of this compound is governed by its three key functional components: the quinoline ring, the C4-carboxylic acid, and the C8-methoxy group.
-
Quinoline Core: The heterocyclic aromatic quinoline ring is generally stable. However, like many nitrogen-containing aromatic systems, it is susceptible to photodegradation and oxidation .[2] UV light exposure can lead to the formation of reactive species and subsequent degradation. Oxidative conditions can lead to the formation of N-oxides or hydroxylated derivatives.
-
Carboxylic Acid Group: This group is the primary acidic functional group and will exist in its ionized (carboxylate) or non-ionized form depending on the pH of the medium. This significantly impacts solubility. Under high-temperature conditions, particularly in the solid state or in aprotic solvents, decarboxylation (loss of CO2) can be a potential degradation pathway.
-
Methoxy Group: The ether linkage of the methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions (e.g., strong mineral acids like HBr or HCl) at elevated temperatures, leading to the formation of 8-hydroxyquinoline-4-carboxylic acid.
Understanding these potential liabilities is the first step in designing robust experiments and interpreting unexpected results.
Q2: I am observing a loss of my compound in solution over time, even when stored in the dark. What could be the cause?
A2: If photolytic degradation is ruled out, the most likely culprits for compound loss in solution are pH-mediated hydrolysis or oxidative degradation.
-
pH-Dependent Stability: The stability of your compound can be highly dependent on the pH of your solvent or buffer system. While the primary structure of this compound does not contain easily hydrolyzable groups like esters or amides, extreme pH values can catalyze slower degradation reactions.[3] It is crucial to determine the optimal pH range for stability. The ionization state of the carboxylic acid and the quinoline nitrogen will change with pH, which can alter the electron distribution in the molecule and its susceptibility to degradation.
-
Oxidative Degradation: Dissolved oxygen in your solvent can contribute to gradual oxidative degradation. This process can be accelerated by the presence of trace metal ions, which can catalyze the formation of reactive oxygen species.[4] If your experimental medium contains components that can generate radicals, this will also accelerate degradation.
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary experiment by dissolving the compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a stability-indicating analytical method like HPLC.
-
Use of Degassed Solvents: To minimize oxidation, prepare your solutions using solvents that have been sparged with an inert gas like nitrogen or argon.
-
Inclusion of Antioxidants: If oxidation is suspected and is compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Chelating Agents: To mitigate catalysis by trace metal ions, the addition of a chelator such as ethylenediaminetetraacetic acid (EDTA) may be beneficial, provided it does not interfere with your experiment.
Q3: My quantitative analysis by HPLC shows variable peak areas and the appearance of new, smaller peaks. How can I confirm if this is degradation?
A3: This is a classic sign of compound instability. The variability in the main peak area suggests a decreasing concentration of the parent compound, while the new peaks are likely degradation products. To systematically address this, a forced degradation study is the recommended approach.[5]
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its breakdown. This helps to identify likely degradation products and establish a "stability-indicating" analytical method that can separate and quantify the parent compound from its degradants.
Below is a general workflow for conducting a forced degradation study.
References
- 1. CA2886749A1 - Dihydro-6-azaphenalene derivatives for the treatment of cns, oncological diseases and related disorders - Google Patents [patents.google.com]
- 2. US10047089B2 - Dihydro-6-azaphenalene derivatives for the treatment of CNS, oncological diseases and related disorders - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
Troubleshooting low yields in Friedländer synthesis of quinolines
Welcome to the Technical Support Center for the Friedländer Synthesis of Quinolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the pervasive issue of low yields.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[2][3] While elegant in its conception, the practical execution of the Friedländer synthesis can be fraught with challenges, often leading to suboptimal yields. This guide provides a systematic approach to troubleshooting and optimizing your reaction for success.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction is not proceeding to completion, or I'm observing no product formation. What are the primary causes and how can I resolve this?
Answer:
Failure of the reaction to initiate or proceed to completion is a common issue that can often be traced back to several key factors:
-
Inappropriate Catalyst Choice: The selection of an acid or base catalyst is critical and highly dependent on the electronic and steric nature of your substrates.[3]
-
Acid Catalysts: Generally effective for a broad range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and ytterbium triflate (Yb(OTf)₃).[4][5]
-
Base Catalysts: Often employed for more reactive starting materials. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[3]
-
Troubleshooting Steps:
-
Catalyst Screening: If your initial catalyst choice is ineffective, consider screening a small panel of both acid and base catalysts.
-
Modern Catalysts: Explore the use of more modern and often milder catalytic systems, such as ionic liquids or solid-supported catalysts like Amberlyst-15, which can offer improved yields and easier workup.[6]
-
-
-
Suboptimal Reaction Temperature: The Friedländer synthesis often requires heating to overcome the activation energy barrier.[4]
-
Insufficient Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the decomposition of starting materials or the formation of tarry byproducts, especially with sensitive substrates.
-
Troubleshooting Steps:
-
Systematic Temperature Optimization: Experiment with a range of temperatures, starting from a moderate temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields by providing rapid and uniform heating.[7][8] A reaction that yields poorly over several days with conventional heating can be completed in as little as 5 minutes at 160 °C in acetic acid under microwave irradiation.[7]
-
-
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate.
-
Electron-Deficient Anilines: Electron-withdrawing groups on the 2-aminoaryl aldehyde or ketone reduce the nucleophilicity of the amino group, making the initial condensation step more difficult.[9]
-
Sterically Hindered Substrates: Bulky groups on either reactant can sterically hinder the approach of the reacting molecules.
-
Troubleshooting Steps:
-
Harsh Reaction Conditions: For unreactive substrates, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary.
-
Stronger Catalysts: Employing a more potent catalyst can help to overcome the inherent low reactivity of the substrates.
-
Activation of Substrates: In some cases, derivatization of the starting materials may be required. For instance, with particularly electron-deficient anilines, activation as a TFA-amide has been shown to facilitate coupling in other contexts.[10]
-
-
Below is a troubleshooting workflow to guide your decision-making process when faced with a low-yielding Friedländer synthesis.
Caption: Troubleshooting workflow for low-yielding Friedländer synthesis.
Question 2: I am observing significant side product formation. What are the most common side reactions and how can I minimize them?
Answer:
The formation of side products is a frequent cause of low yields. The most common side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[3]
-
Aldol Self-Condensation: When using a base catalyst, the enolizable ketone can react with itself in an aldol condensation reaction, competing with the desired reaction with the 2-aminoaryl carbonyl compound.
-
Troubleshooting Steps:
-
Switch to Acid Catalysis: Acidic conditions generally disfavor the self-condensation of the ketone. Switching from a base like KOH to an acid like p-TsOH can often completely suppress this side reaction.
-
Use of an Imine Analog: To circumvent the possibility of aldol side reactions, the imine analog of the o-aminoaryl aldehyde or ketone can be used as a starting material.[3]
-
Milder Reaction Conditions: Employing milder reaction conditions (lower temperature, weaker base) can sometimes reduce the rate of the self-condensation reaction relative to the Friedländer synthesis.
-
-
-
Formation of Tar/Polymers: The appearance of insoluble, tarry materials is often a sign of product or starting material decomposition under harsh reaction conditions.[11]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most straightforward approach to minimizing decomposition.
-
Use a Milder Catalyst: A highly active catalyst might be promoting undesired polymerization pathways.
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times by closely monitoring the consumption of starting materials by TLC.
-
-
Question 3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones, leading to a mixture of products that can be difficult to separate and results in a lower yield of the desired isomer.[12][13]
-
Controlling the Site of Condensation: The regiochemical outcome is determined by which α-methylene group of the unsymmetrical ketone undergoes the initial condensation.
-
Troubleshooting Steps:
-
Catalyst Control: The choice of catalyst can have a profound impact on regioselectivity. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, have been shown to be effective in directing the reaction to produce 2-substituted quinolines.[12] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a highly reactive and regioselective catalyst for this purpose.[14]
-
Reaction Condition Optimization: In amine-catalyzed reactions, the slow addition of the methyl ketone substrate and higher reaction temperatures have been demonstrated to enhance regioselectivity in favor of the 2-substituted product.[14]
-
Use of Directing Groups: The introduction of a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one of the reaction pathways, leading to the formation of a single regioisomer.[3]
-
-
The following diagram illustrates the two possible pathways in the Friedländer synthesis with an unsymmetrical ketone.
Caption: Regioselectivity in the Friedländer synthesis.
Question 4: The purification of my quinoline product is difficult and leads to significant yield loss. What are the best practices for purification?
Answer:
The basic nature of the quinoline nitrogen atom can often complicate purification by column chromatography on silica gel, leading to streaking and in some cases, decomposition.[15]
-
Interaction with Silica Gel: The lone pair of electrons on the quinoline nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: To mitigate this interaction, it is highly recommended to deactivate the silica gel. This can be achieved by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[15]
-
Use an Alternative Stationary Phase: If deactivation of silica gel is insufficient, consider using a different stationary phase. Neutral or basic alumina is a common alternative.[15] For particularly sensitive compounds, reversed-phase silica (C18) may be a suitable option.[15]
-
Recrystallization: Whenever possible, recrystallization is a preferable method for purifying solid quinoline derivatives, as it avoids potential issues with chromatography.
-
Acid-Base Extraction: An initial workup involving an acid-base extraction can often remove many impurities. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1 M HCl). The quinoline product will move to the aqueous phase as its hydrochloride salt. The aqueous phase can then be washed with an organic solvent to remove neutral impurities. Finally, basifying the aqueous phase will precipitate the pure quinoline, which can then be extracted into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the two main mechanistic pathways for the Friedländer synthesis?
A1: The Friedländer synthesis can proceed through two primary mechanistic pathways depending on the reaction conditions.[1] The first pathway involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[1]
Q2: Can the Friedländer synthesis be performed under solvent-free conditions?
A2: Yes, several modern protocols for the Friedländer synthesis have been developed that proceed under solvent-free conditions.[4] These methods are often more environmentally friendly and can simplify the purification process. Catalysts such as p-toluenesulfonic acid and iodine have been successfully used in solvent-free Friedländer reactions.[3]
Q3: Are there any "green" modifications of the Friedländer synthesis?
A3: Absolutely. In addition to solvent-free methods, microwave-assisted synthesis is considered a green chemistry approach due to the significant reduction in reaction times and often improved energy efficiency.[7][8] Furthermore, reactions have been developed that use water as a solvent, which is an environmentally benign choice.[16] The use of reusable solid acid catalysts, such as zeolites and nanocrystalline sulfated zirconia, also contributes to the greening of this important reaction.[17]
Q4: What is the typical stoichiometry of reactants used in the Friedländer synthesis?
A4: Typically, a slight excess of the α-methylene carbonyl compound (around 1.2 equivalents) is used to ensure complete consumption of the more valuable 2-aminoaryl aldehyde or ketone.[18] However, the optimal stoichiometry may vary depending on the specific substrates and reaction conditions and should be optimized for each individual reaction.
Data and Protocols
Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is paramount for a successful Friedländer synthesis. The following table provides a comparison of various catalytic systems with reported yields for specific reactions.
| Catalyst | 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| KOH | 2'-Aminoacetophenone | Cyclohexanone | Ethanol | Reflux | 3-4 h | - | [1] |
| p-TsOH·H₂O | 2'-Aminoacetophenone HCl | 4-Cholesten-3-one | Toluene | Microwave | - | - | [1] |
| HCl | 2-Aminobenzophenone | Ethyl acetoacetate | Ethanol | Reflux | 4 h | - | [18] |
| Acetic Acid | 2-Aminobenzophenone | Various ketones | Acetic Acid | 160 (Microwave) | 5 min | Excellent | [7] |
| Yb(OTf)₃ | 2-Aminoaryl ketones | Various carbonyls | - | - | - | Very Good | [5] |
| Nafion NR50 | 2-Aminobenzophenone | Dicarbonyl compounds | Ethanol | 200 (Microwave) | 60 min | 43-95 | [19] |
| Zeolite H-ZSM-5h | 2-Aminoacetophenone | Dimedone | - | - | - | 93 | [17] |
| Fluorescein/Visible Light | 2-Aminoaryl ketone | α-Methylene carbonyl | Ethanol | Room Temp | - | Good | [20] |
Experimental Protocols
Protocol 1: Base-Catalyzed Friedländer Synthesis [1]
This protocol outlines a general procedure for the synthesis of a quinoline derivative using potassium hydroxide as the catalyst.
-
Reactant Preparation: In a round-bottom flask, dissolve 2'-aminoacetophenone hydrochloride (10 mmol) in ethanol (25 mL).
-
Addition of Ketone: Add the ketone with an α-methylene group (e.g., cyclohexanone, 12 mmol) to the solution.
-
Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (20 mmol) in a small amount of water and add it to the reaction mixture. Note: An extra equivalent of base is required to neutralize the hydrochloride salt of the starting material.
-
Reaction: Reflux the mixture for 3-4 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and then wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.
Protocol 2: Acid-Catalyzed Friedländer Synthesis [18]
This protocol describes the synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester using hydrochloric acid as the catalyst.
-
Reactant Preparation: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Catalyst Addition: Add 2-3 drops of concentrated HCl to the mixture.
-
Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane-ethyl acetate gradient.
Protocol 3: Microwave-Assisted Friedländer Synthesis [7][8]
This protocol describes a rapid synthesis of a quinoline derivative using microwave irradiation.
-
Reactant Preparation: In a microwave reaction vial, combine the 2-aminophenylketone (1 equivalent) and the cyclic ketone (1.5 equivalents).
-
Solvent and Catalyst: Add neat acetic acid to act as both the solvent and the acid catalyst.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 160 °C for 5 minutes.
-
Work-up: After cooling, carefully neutralize the acetic acid with a saturated sodium bicarbonate solution. Extract the mixture with an appropriate organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 20. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 8-Methoxyquinoline-4-carboxylic Acid
Welcome to the technical support center for the purification of 8-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this versatile quinoline derivative. Here, we move beyond generic protocols to provide a deeper understanding of the principles governing the recrystallization of this specific molecule, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the recrystallization of this compound?
A1: Based on the structure of this compound, which possesses both a polar carboxylic acid group and a moderately polar aromatic quinoline ring with a methoxy group, polar solvents are the most promising candidates for recrystallization. We recommend starting with polar protic solvents such as ethanol or methanol, as related quinoline derivatives have shown appropriate solubility profiles in these solvents. Polar aprotic solvents like acetone or ethyl acetate should also be considered. A systematic solvent screening is always the best first step.
Q2: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is cooled too rapidly or when the solvent is too good at dissolving the compound even at lower temperatures. To remedy this, try using a less polar solvent or a solvent mixture. Slowing down the cooling rate by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath can also promote proper crystal formation. Seeding the solution with a tiny crystal of pure product can provide a nucleation site for crystal growth.
Q3: What is a suitable method for removing colored impurities from my product?
A3: Colored impurities are often large, conjugated organic molecules. These can frequently be removed by adding a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal adsorbs the colored impurities onto its surface. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield. After a brief heating with charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q4: How can I improve the recovery yield of my recrystallization?
A4: Low recovery is often due to using too much solvent or the compound having significant solubility in the solvent even at low temperatures. Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. After crystallization at room temperature, cooling the flask in an ice bath for an extended period can help to maximize the precipitation of the product. If the yield is still low, consider using a solvent mixture where the compound is less soluble.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., switch from ethyl acetate to ethanol or methanol). Consider highly polar solvents like N,N-dimethylformamide (DMF) for very insoluble compounds. |
| The compound crystallizes too quickly, crashing out of solution. | The solution is too concentrated, or the solvent is a very poor solvent for the compound. | Use slightly more of the same solvent, or switch to a solvent in which the compound has slightly higher solubility. A solvent mixture can also help to fine-tune the solubility. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is too soluble in the chosen solvent. | Try to evaporate some of the solvent to increase the concentration. If that fails, a different solvent or a solvent/anti-solvent system is needed. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| The recrystallized product's melting point is not sharp or is lower than expected. | The product is still impure. | The chosen recrystallization solvent may not be effective at removing a specific impurity. Try a different solvent with a different polarity. A second recrystallization may be necessary. Ensure the crystals are thoroughly dried to remove any residual solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach.
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. Based on the polarity of the target molecule, we suggest screening the solvents in the following table.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Profile |
| Water | High | 100 | Low solubility, even when hot. May be useful as an anti-solvent. |
| Methanol | High | 65 | Good potential. Likely soluble when hot, less so when cold. |
| Ethanol | High | 78 | Good potential. Likely soluble when hot, less so when cold. |
| Acetone | Medium-High | 56 | Possible, but its low boiling point may be a challenge. |
| Ethyl Acetate | Medium | 77 | May be a good candidate if impurities are highly polar. |
| Toluene | Low | 111 | Unlikely to be a good single solvent, but could be part of a solvent pair. |
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful if no single solvent provides the desired solubility profile.
-
Solvent Pair Selection: Find a "solvent" in which this compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common pair is a polar solvent like ethanol with a non-polar anti-solvent like hexanes, or a solvent like DMF with water as the anti-solvent.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution and Crystallization: Add a few drops of the hot "solvent" back into the solution until the cloudiness just disappears. Then, allow the solution to cool slowly, as described in the single-solvent method.
-
Isolation and Drying: Collect and dry the crystals as previously described.
Protocol 3: Acid-Base Recrystallization
This is a powerful technique for purifying carboxylic acids.
-
Dissolution in Base: Dissolve the crude this compound in a dilute aqueous basic solution, such as 5% sodium bicarbonate or sodium hydroxide. The carboxylic acid will be deprotonated to form a water-soluble salt.
-
Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.
-
Precipitation with Acid: Slowly add a dilute acid, such as 1 M hydrochloric acid, to the filtrate with stirring. The this compound will precipitate out as the solution becomes acidic. Monitor the pH with indicator paper.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. It is crucial to wash the solid thoroughly with deionized water to remove any residual salts.
-
Final Recrystallization: The product from this acid-base purification may still benefit from a final recrystallization from an organic solvent (as in Protocol 1 or 2) to remove any remaining organic impurities.
Visualizing the Workflow
Decision Tree for Solvent Selection
Caption: A decision-making flowchart for selecting an appropriate recrystallization method.
General Recrystallization Workflow
Caption: A stepwise workflow for a typical recrystallization procedure.
Technical Support Center: Overcoming Poor Solubility of Quinoline Carboxylic Acids for Biological Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet significant challenge of poor aqueous solubility of quinoline carboxylic acids in biological assays. Inconsistent or low solubility can lead to unreliable and misleading data, hindering the progress of your research.[1][2][3][4] This guide provides in-depth, field-proven insights and practical troubleshooting steps to ensure the accurate and effective use of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my quinoline carboxylic acid derivatives poorly soluble in aqueous buffers?
A1: The solubility of quinoline carboxylic acids is largely dictated by their chemical structure. These compounds possess a planar, aromatic quinoline ring system, which is inherently hydrophobic. While the carboxylic acid group can ionize to a more soluble carboxylate anion, the overall low polarity of the molecule often leads to poor aqueous solubility, especially at neutral or acidic pH.[1][5] Under acidic conditions, the carboxylic acid group remains protonated, further reducing its ability to interact favorably with water molecules.[5][6][7]
Q2: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a very common phenomenon known as "crashing out" or precipitation.[8][9] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[10] However, when your DMSO stock solution is diluted into an aqueous buffer, the solvent environment rapidly changes from being DMSO-rich to water-rich. This sudden increase in polarity reduces the solubility of your hydrophobic quinoline carboxylic acid, causing it to precipitate out of the solution.[8][11] The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid cytotoxicity, which often is not sufficient to maintain the compound's solubility.[8][12]
Q3: How does poor solubility impact the results of my biological assays?
A3: Poor solubility can have a profound and negative impact on the quality and reliability of your experimental data. Key consequences include:
-
Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., a higher IC50 value).[4][11]
-
False Negatives: A compound may appear inactive simply because it has not reached a sufficient concentration in the assay to elicit a biological response.[13]
-
Assay Interference: Undissolved particles can interfere with certain assay technologies, such as those based on light scattering or absorbance.
Troubleshooting Guides
Issue 1: My quinoline carboxylic acid derivative shows poor solubility in my standard phosphate-buffered saline (PBS) at pH 7.4.
This is a common starting point for many biological assays. Here’s a systematic approach to troubleshoot this issue:
Rationale: As carboxylic acids, the solubility of these compounds is highly pH-dependent.[1][5] By increasing the pH of the buffer, you can deprotonate the carboxylic acid group to form the more soluble carboxylate salt.[6][7][][15]
Workflow:
-
Determine the pKa: If the pKa of your compound is known, aim for a buffer pH that is at least 1-2 units above the pKa to ensure the majority of the compound is in its ionized form.
-
Test Buffers: Prepare a series of buffers with increasing pH (e.g., pH 7.4, 7.8, 8.2, 8.5).
-
Solubility Assessment: Determine the solubility of your compound in each buffer.
-
Assay Compatibility: Crucially, ensure that the final pH is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).
Diagram: Mechanism of pH-Dependent Solubility
Caption: Effect of pH on quinoline carboxylic acid ionization and solubility.
Rationale: The addition of a water-miscible organic solvent can reduce the overall polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds.[][16][17]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)[]
Workflow:
-
Prepare a Concentrated Stock: Dissolve your compound in 100% of the chosen co-solvent or a mixture (e.g., DMSO/Ethanol).
-
Stepwise Dilution: Perform serial dilutions into your aqueous buffer. A gradual decrease in the organic solvent concentration can sometimes prevent precipitation.[9]
-
Final Concentration: Ensure the final concentration of the co-solvent in your assay is low enough to not affect the biological system (typically <1%).[1]
Issue 2: Even with pH adjustment and co-solvents, I am still observing precipitation or assay variability.
For particularly challenging compounds, more advanced formulation strategies may be necessary.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more soluble in water.[20][21][22]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Workflow:
-
Molar Ratio Screening: Prepare solutions of the cyclodextrin in your assay buffer at various concentrations. Add your quinoline carboxylic acid at different molar ratios (e.g., 1:1, 1:2, 1:5 drug-to-cyclodextrin).
-
Equilibration: Allow the solutions to equilibrate (e.g., by shaking or sonicating) for a set period.
-
Solubility Measurement: Centrifuge the solutions and measure the concentration of the compound in the supernatant to determine the solubility enhancement.
-
Assay Validation: Confirm that the cyclodextrin itself does not interfere with your biological assay.
Decision-Making Workflow for Solubilization
Caption: A workflow to guide the selection of a solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of your compound.[23][24]
Materials:
-
Quinoline carboxylic acid derivative (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate vials
Procedure:
-
Calculate Mass: Determine the mass of the compound required to make a 10 mM solution in your desired volume.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to a suitable vial.
-
Add Solvent: Add the required volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously until the compound is fully dissolved. Gentle warming (to room temperature if stored cold) or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
Protocol 2: Stepwise Dilution for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous cell culture medium.[12]
Materials:
-
10 mM compound stock in DMSO
-
Cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
First Aqueous Dilution: In a sterile tube, add a small volume of the 1 mM DMSO stock to a larger volume of cell culture medium. For instance, add 2 µL of the 1 mM stock to 98 µL of medium to get a 20 µM solution with 2% DMSO. Mix gently by pipetting.
-
Final Dilution: Take an aliquot of the 20 µM solution and add it to your assay plate containing cells and medium to achieve your final desired concentration. For example, adding 10 µL of the 20 µM solution to a well containing 190 µL of medium will result in a final concentration of 1 µM with a final DMSO concentration of 0.1%.
-
Control: Always include a vehicle control in your experiment containing the same final concentration of DMSO as your test wells.[12]
Data Summary Table
| Solubilization Method | Mechanism of Action | Advantages | Potential Disadvantages | Typical Application |
| pH Adjustment | Increases ionization of the carboxylic acid group.[6][7] | Simple, cost-effective, and easy to implement.[] | Limited by the pH tolerance of the assay; may not be effective for all compounds. | In vitro enzymatic and biochemical assays. |
| Co-solvents | Reduces the polarity of the aqueous medium.[][16] | Effective for many hydrophobic compounds; a wide range of co-solvents are available. | Can cause cytotoxicity or interfere with the assay at higher concentrations.[3] | Cell-based assays where the final solvent concentration can be kept low (<1%). |
| Cyclodextrins | Encapsulates the hydrophobic compound in a soluble complex.[20][21][22] | Significant solubility enhancement; can also improve stability.[18][22] | Can be expensive; may interfere with the assay; may alter the free concentration of the drug.[21][25] | When pH adjustment and co-solvents are insufficient; for in vivo formulations. |
| Salt Formation | Creates a salt form of the API with intrinsically higher aqueous solubility.[26] | Can dramatically improve solubility and dissolution rate; well-established method.[26] | Only applicable to ionizable compounds; requires chemical modification and synthesis.[26] | Pre-clinical and clinical drug development. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. ijpbr.in [ijpbr.in]
- 18. scispace.com [scispace.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. mdpi.com [mdpi.com]
- 21. chemicaljournals.com [chemicaljournals.com]
- 22. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Quinoline-Based Fluorescent Probes: Evaluating 8-Methoxyquinoline-4-carboxylic Acid
Introduction: The Enduring Utility of the Quinoline Scaffold in Fluorescence Sensing
For researchers in the life sciences and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes.[1] The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the design of such probes. Its rigid, planar structure and inherent fluorescence provide a robust foundation for developing sensors that are highly sensitive to their local environment.[2] Quinoline derivatives have been extensively developed as chemosensors for detecting metal ions, tracking biomolecules, and imaging cellular dynamics.[2]
This guide provides an in-depth comparison of a specific, less-characterized derivative, 8-Methoxyquinoline-4-carboxylic acid , against two well-established classes of quinoline-based probes. Our objective is to objectively assess its potential performance and highlight the key structural modifications that govern the photophysical behavior of these powerful molecules. We will delve into the causality behind experimental design and provide the necessary protocols for researchers to validate and extend these findings in their own laboratories.
Comparative Analysis of Quinoline-Based Fluorescent Probes
The utility of a fluorescent probe is defined by a set of key photophysical parameters: its absorption (excitation) and emission wavelengths, the separation between them (Stokes shift), the efficiency of light emission (quantum yield), and its resilience to photochemical destruction (photostability). Understanding how a probe's chemical structure influences these parameters is critical for selecting the right tool for a given application.
Here, we compare this compound with two prominent examples from the quinoline family: 8-Hydroxyquinoline-5-sulfonic acid (HQS) , a classic metal ion sensor, and TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) , a widely used probe for cellular zinc (Zn²⁺).
| Parameter | This compound | 8-Hydroxyquinoline-5-sulfonic acid (HQS) - Cd²⁺ Complex | TSQ - Zn²⁺ Complex |
| Structure | O)C=C2C1=NC=CC2OC) |  | ~340-360 nm (Estimated) | ~362 nm[2] | ~334 nm[3] |
| Emission Max (λ_em) | ~430-460 nm (Estimated) | >470 nm[2] | ~495 nm[3] |
| Stokes Shift | ~90 nm (Estimated)[4] | >108 nm | ~161 nm |
| Quantum Yield (Φ_F) | 0.16 (in Acetonitrile), 0.05 (in Ethanol)[5] | High (Metal Dependent)[2] | Not Reported (Strongly Fluorescent)[6] |
| Primary Fluorescence Mechanism | Intrinsic Fluorescence | Chelation-Enhanced Fluorescence (CHEF) | Chelation-Enhanced Fluorescence (CHEF) |
| Key Structural Feature | 8-Methoxy group, 4-Carboxylic acid | 8-Hydroxyl group, 5-Sulfonic acid | 8-Sulfonamido group, 6-Methoxy group |
Note on this compound spectral data: Specific experimental excitation and emission maxima for this compound are not available in the reviewed literature. The values provided are estimations based on the typical spectral properties of quinoline-4-carboxylic acid and 8-methoxyquinoline derivatives, which commonly absorb in the UVA range and emit in the blue region of the spectrum.[7][8]
Expertise & Experience: Deconstructing Structure-Property Relationships
The data presented in the table reveals critical insights into how subtle chemical modifications dramatically alter the behavior of the quinoline scaffold.
-
The Role of the 8-Position Substituent (Methoxy vs. Hydroxyl):
-
8-Hydroxyquinoline (8-HQ) derivatives like HQS are typically weakly fluorescent on their own. This is due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where the hydroxyl proton is transferred to the quinoline nitrogen in the excited state.[9] Upon chelation with a metal ion, this proton is displaced, blocking the ESIPT pathway. This, combined with increased structural rigidity, leads to a dramatic increase in fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[10]
-
This compound , by contrast, has a methoxy (-OCH₃) group instead of a hydroxyl (-OH) group. The absence of an acidic proton means that ESIPT cannot occur. Consequently, this molecule is expected to be intrinsically fluorescent without the need for metal chelation. The observed quantum yields of 0.16 in aprotic acetonitrile and a lower 0.05 in protic ethanol suggest that its fluorescence is sensitive to solvent interactions, but the fundamental mechanism is distinct from its 8-hydroxy counterparts.[5] The lower yield in ethanol may be due to hydrogen bonding interactions with the solvent that provide alternative non-radiative decay pathways.
-
-
The Impact of the Carboxylic Acid Group:
-
The carboxylic acid at the 4-position of the target molecule provides a key functional handle. This group can be readily activated to form amide bonds, allowing the probe to be covalently conjugated to proteins, peptides, or other biomolecules for targeted imaging applications. This is a significant advantage for creating specific biosensors.
-
-
TSQ as a Specialized Sensor:
-
TSQ is a highly engineered probe where the quinoline core is modified with both a methoxy group and a bulky toluenesulfonamido group. This specific structure creates a high-affinity binding pocket for Zn²⁺.[6] Its fluorescence is a direct reporter of Zn²⁺ binding, making it an excellent tool for studying zinc biology, but less of a general-purpose fluorophore.[1][3]
-
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity, any new fluorescent probe must be rigorously characterized. The following protocols provide self-validating systems for determining two of the most critical performance metrics: fluorescence quantum yield and photostability.
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol uses the comparative method, which measures the fluorescence of the test compound relative to a well-characterized standard.[11]
Causality of Experimental Choices:
-
Optically Dilute Solutions (Absorbance < 0.1): This is the most critical parameter to control. At higher concentrations, a phenomenon known as the "inner filter effect" occurs, where emitted light is re-absorbed by other probe molecules, leading to an artificially low measured intensity and an inaccurate quantum yield.[12]
-
Use of a Spectrally-Matched Standard: Choosing a standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.54) that absorbs light in the same region as the test compound minimizes wavelength-dependent variations in instrument optics and detector sensitivity.[13]
-
Gradient Method: Measuring a series of concentrations and plotting integrated fluorescence vs. absorbance generates a slope. This is more robust and accurate than a single-point measurement, as it confirms linearity and minimizes the impact of a single pipetting error.[11]
Experimental Workflow Diagram
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Methodology:
-
Materials:
-
Spectroscopic grade solvents (e.g., acetonitrile).
-
Calibrated UV-Vis spectrophotometer and spectrofluorometer.
-
10 mm path length quartz cuvettes.
-
Fluorescence standard (e.g., Quinine Sulfate).
-
This compound (test sample).
-
-
Procedure:
-
Select Excitation Wavelength (λ_ex): Determine the absorption maximum of this compound and choose this as the excitation wavelength for all subsequent measurements.
-
Prepare Stock Solutions: Prepare stock solutions of the standard and the test sample in the chosen solvent.
-
Prepare Serial Dilutions: Create a series of at least five dilutions for both the standard and the test sample. The concentrations should be adjusted so that the absorbance of each solution at the chosen λ_ex is between 0.01 and 0.1.
-
Measure Absorbance: For each solution, measure and record the absorbance at the excitation wavelength.
-
Measure Fluorescence: For each solution, acquire the full, corrected fluorescence emission spectrum using the chosen λ_ex. Ensure all instrument settings (e.g., slit widths) are kept identical for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis:
-
For both the standard and the test sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Perform a linear regression for each data set to obtain the slope (Gradient).
-
Calculate the quantum yield of the sample (Φ_s) using the equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) Where:
-
Φ_r is the known quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients from the plots for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents (if different).
-
-
Protocol 2: Photostability Assessment
This protocol measures the rate of fluorescence signal loss due to photobleaching.[14]
Causality of Experimental Choices:
-
Consistent Illumination: Using a stable light source and fixed aperture settings ensures that the sample is exposed to a consistent photon flux over time, allowing for a reproducible measurement of photobleaching.
-
Time-Lapse Imaging: Acquiring images at regular intervals provides the data needed to plot a decay curve, from which a photobleaching half-life can be determined.
Experimental Workflow Diagram
Caption: Workflow for assessing fluorescent probe photostability.
Step-by-Step Methodology:
-
Materials:
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and a digital camera.
-
Microscope slides and coverslips.
-
Solutions of the fluorescent probes to be compared.
-
-
Procedure:
-
Prepare a microscope slide with the fluorescent sample.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the microscope parameters: choose the appropriate filter cube, set the excitation light intensity, and determine an exposure time that gives a good signal-to-noise ratio without saturating the detector. Crucially, these settings must remain constant for the entire experiment and for all probes being compared.
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing an image at regular intervals (e.g., every 5-10 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values by dividing each value by the intensity of the first time point (I/I₀).
-
Plot the normalized intensity versus time.
-
The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the photobleaching half-life). A longer half-life indicates greater photostability.
-
Applications and Future Perspectives
Based on this comparative analysis, this compound emerges as a promising candidate for development as a general-purpose fluorescent label. Its intrinsic fluorescence, a consequence of the 8-methoxy substitution, frees it from the reliance on metal chelation, broadening its potential applications beyond ion sensing. The key advantages include:
-
Covalent Labeling: The 4-carboxylic acid moiety is its most valuable feature, enabling straightforward conjugation to biomolecules for targeted imaging and assays.
-
Favorable Photophysics: A quantum yield of 0.16 in a non-polar environment is respectable and sufficient for many imaging applications. Its estimated large Stokes shift is also advantageous, as it improves the signal-to-noise ratio by minimizing overlap between excitation and emission light.
Further research should focus on a full experimental characterization of its spectral properties, a rigorous assessment of its photostability against gold-standard dyes like Alexa Fluor probes, and an evaluation of its biocompatibility and cell permeability. The synthesis of its amide derivatives and their application in cellular imaging would be a logical and compelling next step in validating its utility for the research community.
Conclusion
The quinoline scaffold remains a fertile ground for the development of novel fluorescent probes. While 8-hydroxyquinoline derivatives have been extensively optimized for metal ion sensing through the CHEF mechanism, 8-methoxy derivatives such as this compound offer a distinct advantage as intrinsically fluorescent labels. Its moderate quantum yield and, critically, its functional handle for covalent attachment make it a valuable tool for researchers needing to develop custom-targeted probes. This guide provides the foundational data and experimental framework necessary to explore its full potential in the fields of chemical biology and drug discovery.
References
- 1. TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stokes shift - Wikipedia [en.wikipedia.org]
- 5. Fluorescence Properties of 2-Substituted 6-, 7- or this compound Derivatives [jstage.jst.go.jp]
- 6. TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. iss.com [iss.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to Metal Chelation: 8-Methoxyquinoline-4-carboxylic acid vs. 8-Hydroxyquinoline
For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. Among the diverse array of chelating agents, quinoline derivatives have garnered substantial attention due to their potent and often selective metal-binding properties. This guide provides an in-depth, objective comparison of two such compounds: the well-established 8-hydroxyquinoline (8-HQ) and the more functionally complex 8-Methoxyquinoline-4-carboxylic acid.
This comparison will delve into their structural and electronic differences, explore their mechanisms of metal chelation, and provide a framework for evaluating their performance. While extensive experimental data exists for 8-hydroxyquinoline, a direct comparative dataset for this compound is less prevalent in the public domain. Therefore, this guide will also leverage data from structurally analogous compounds and outline the requisite experimental protocols for a head-to-head evaluation, empowering researchers to make informed decisions based on sound scientific principles.
Introduction to the Chelators
8-Hydroxyquinoline (8-HQ): The Archetypal Chelator
8-Hydroxyquinoline, also known as oxine, is a monoprotic, bidentate chelating agent that has been a cornerstone in analytical chemistry and has seen a resurgence in interest for its therapeutic potential.[1][2] Its ability to form stable complexes with a wide range of metal ions is attributed to the nitrogen atom of the quinoline ring and the adjacent hydroxyl group at the 8-position.[3] This arrangement facilitates the formation of a stable five-membered ring upon coordination with a metal ion. The diverse applications of 8-HQ and its derivatives span from antineurodegenerative and anticancer to antimicrobial agents, largely stemming from their ability to modulate metal ion homeostasis.[3]
This compound: A Multifunctional Contender
This compound is a more structurally elaborate derivative of the quinoline scaffold. It possesses three potential coordination sites: the quinoline nitrogen, the oxygen of the methoxy group at the 8-position, and the carboxylic acid group at the 4-position. This structural complexity suggests the potential for different chelation behavior compared to 8-HQ, possibly including tridentate coordination and altered selectivity and stability of the resulting metal complexes. The presence of the carboxylic acid group can also influence the solubility and pharmacokinetic properties of its metal complexes.
Structural and Mechanistic Comparison of Metal Chelation
The primary distinction in the chelation behavior of these two molecules arises from their differing functional groups and their spatial arrangement.
8-Hydroxyquinoline acts as a bidentate ligand, coordinating to a metal ion through the nitrogen of the pyridine ring and the deprotonated oxygen of the hydroxyl group. This forms a stable 5-membered chelate ring.
This compound , in contrast, has the potential to act as a bidentate or a tridentate ligand. The chelation could involve:
-
Bidentate coordination through the quinoline nitrogen and the deprotonated carboxylic acid group.
-
Tridentate coordination involving the quinoline nitrogen, the oxygen of the methoxy group, and the deprotonated carboxylic acid group.
The involvement of the methoxy group in chelation is less common than a hydroxyl group due to the lower acidity of its proton. However, the presence of the carboxylic acid provides a primary binding site that could facilitate the coordination of the other functional groups.
To illustrate these binding modes, consider the following diagrams:
Caption: Chelation of a metal ion (M+) by 8-Hydroxyquinoline.
Caption: Hypothetical tridentate chelation by this compound.
Comparative Performance Data: Stability of Metal Complexes
The stability of a metal-chelator complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. While direct comparative data for this compound is limited, we can infer its potential behavior by examining data for 8-hydroxyquinoline and a close structural analog, 8-hydroxyquinoline-2-carboxylic acid. The latter provides insight into the influence of a carboxylic acid group on the chelation properties of the 8-hydroxyquinoline scaffold.
| Metal Ion | 8-Hydroxyquinoline (log K₁) | 8-Hydroxyquinoline (log K₂) | 8-Hydroxyquinoline-2-carboxylic acid (log K₁) |
| Cu(II) | 12.1 | 11.2 | 12.00 |
| Zn(II) | 8.6 | 7.9 | 9.10 |
| Ni(II) | 9.8 | 8.5 | - |
| Co(II) | 9.5 | 8.2 | - |
| Fe(III) | 12.3 | 11.5 | - |
| Mg(II) | - | - | 4.93 |
| Ca(II) | - | - | 6.16 |
| Cd(II) | - | - | 8.57 |
| Pb(II) | - | - | 11.35 |
Analysis of the Data:
-
8-Hydroxyquinoline forms highly stable complexes with transition metals like Cu(II), Fe(III), and Ni(II). The formation of both 1:1 (ML) and 1:2 (ML₂) complexes is well-documented.[1]
-
8-Hydroxyquinoline-2-carboxylic acid also forms very stable complexes, with a log K₁ for Cu(II) comparable to that of 8-HQ.[4] The presence of the carboxylic acid group allows it to act as a tridentate ligand, which can lead to high stability constants.[4]
-
Expected Performance of this compound: Based on the data for 8-hydroxyquinoline-2-carboxylic acid, it is reasonable to hypothesize that this compound will also be a potent chelator. The electron-donating nature of the methoxy group might slightly enhance the basicity of the quinoline nitrogen, potentially increasing the stability of the metal complexes. The carboxylic acid at the 4-position is well-positioned to participate in chelation, likely leading to tridentate coordination and the formation of stable complexes.
Experimental Protocols for Comparative Evaluation
To definitively compare the metal chelating properties of this compound and 8-hydroxyquinoline, a series of standardized experiments should be performed.
Determination of Stoichiometry by UV-Vis Spectroscopy (Job's Plot)
This method allows for the determination of the metal-to-ligand ratio in the complex.
Protocol:
-
Prepare Equimolar Stock Solutions: Prepare stock solutions of the metal salt (e.g., CuSO₄) and the chelator (8-HQ or this compound) of the same concentration (e.g., 1 mM) in a suitable buffered solvent (e.g., HEPES, pH 7.4).
-
Prepare a Series of Solutions: In a series of vials, mix the metal and chelator solutions in varying molar ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant.
-
Equilibrate: Allow the solutions to equilibrate for a set time at a constant temperature.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex. This λmax should be predetermined by scanning the spectrum of a solution containing the metal and chelator.
-
Construct the Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex.[5]
Caption: Workflow for determining complex stoichiometry using Job's Plot.
Determination of Stability Constants by Potentiometric Titration
This is a highly accurate method for determining the stability constants of metal complexes.
Protocol:
-
Calibrate pH Electrode: Calibrate the pH electrode using standard buffer solutions.
-
Prepare Titration Cell: In a thermostatted titration vessel, place a solution containing a known concentration of the chelator and a supporting electrolyte (to maintain constant ionic strength).
-
Titrate with Acid: Titrate the solution with a standardized acid to determine the protonation constants of the ligand.
-
Introduce Metal Ion: To a separate solution containing the chelator and the supporting electrolyte, add a known concentration of the metal ion.
-
Titrate with Base: Titrate this solution with a standardized base.
-
Data Analysis: The stability constants are calculated from the titration curves using specialized software that fits the data to a model of all the equilibria occurring in the solution.
Evaluation by Fluorescence Spectroscopy
Changes in the fluorescence properties of a chelator upon metal binding can be a sensitive method for studying complex formation. 8-hydroxyquinoline and its derivatives are known to exhibit enhanced fluorescence upon metal chelation.[6]
Protocol:
-
Prepare Solutions: Prepare a solution of the chelator in a suitable buffer.
-
Record Initial Fluorescence: Measure the fluorescence spectrum of the chelator solution.
-
Titrate with Metal Ion: Incrementally add small aliquots of a concentrated metal ion solution to the chelator solution.
-
Record Spectra: After each addition, record the fluorescence spectrum.
-
Analyze Data: A significant increase or quenching of the fluorescence intensity upon addition of the metal ion indicates complex formation. The data can be used to calculate binding constants.
Conclusion and Recommendations
Both 8-hydroxyquinoline and this compound are potent metal chelators with significant potential in research and drug development.
-
8-Hydroxyquinoline is a well-characterized, bidentate chelator that forms stable complexes with a wide range of divalent and trivalent metal ions. Its established dataset makes it a reliable choice for many applications.
-
This compound presents as a promising, potentially tridentate chelator. The presence of the carboxylic acid and methoxy groups is likely to modulate its chelation affinity, selectivity, and the physicochemical properties of its metal complexes. While direct comparative data is sparse, the analysis of its structural analog suggests it will be a strong chelator.
For the researcher, the choice between these two compounds will depend on the specific application:
-
For applications where a well-understood and broadly effective chelator is required, 8-hydroxyquinoline is an excellent starting point.
-
For applications where modified solubility, pharmacokinetics, or potentially different metal selectivity is desired, This compound represents a compelling alternative that warrants further investigation.
It is strongly recommended that researchers perform the experimental evaluations outlined in this guide to directly compare these chelators under their specific experimental conditions. This will provide the most accurate and relevant data to inform the selection of the optimal chelating agent for their research or drug development program.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 6. rroij.com [rroij.com]
A Comparative Guide to the Antifungal Spectrum of 8-Methoxyquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This necessitates a continuous search for novel antifungal agents with unique mechanisms of action and broad-spectrum efficacy. Within the diverse landscape of heterocyclic compounds, the quinoline scaffold has distinguished itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This guide provides a comprehensive analysis of the antifungal potential of a specific, yet underexplored, class of these compounds: 8-methoxyquinoline-4-carboxylic acid derivatives .
Given the nascent stage of research directly focused on this particular chemical family, this guide will adopt a logical, evidence-based approach. We will first establish the well-documented antifungal properties of the parent quinoline and quinoline-4-carboxylic acid scaffolds. Subsequently, we will delve into the structure-activity relationships (SAR) of closely related 8-substituted quinolines, particularly the extensively studied 8-hydroxyquinoline derivatives, to build a predictive framework for the antifungal spectrum of their 8-methoxy counterparts. This comparative analysis is supported by detailed experimental protocols, enabling researchers to validate these hypotheses and contribute to the development of this promising class of antifungals.
The Quinoline Core: A Foundation for Antifungal Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The inherent antifungal activity of the quinoline nucleus, though modest in its unsubstituted form, provides a robust starting point for chemical modifications that can significantly enhance its potency and spectrum.[2][3]
Experimental Determination of Antifungal Spectrum: A Methodological Deep Dive
To objectively compare the antifungal efficacy of any new chemical entity, a standardized and reproducible methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth dilution antifungal susceptibility testing, which serves as the gold standard in the field.[4][5]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A)
This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
I. Preparation of Materials:
-
Fungal Isolates: A panel of clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus, Trichophyton rubrum) should be used. Cultures are grown on appropriate agar plates (e.g., Potato Dextrose Agar) to ensure viability and purity.[6]
-
Test Compounds: The this compound derivatives and comparator antifungal agents (e.g., fluconazole, amphotericin B) are dissolved in a suitable solvent (typically dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Growth Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) is the standard medium.[6]
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
II. Assay Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted spectrophotometrically to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
Serial Dilution: The test compounds are serially diluted in the microtiter plates using the RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for molds).[6][7]
-
Reading of Results: The MIC is determined by visual inspection of the wells. The lowest concentration showing no visible growth is recorded as the MIC.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Comparative Antifungal Spectrum: Insights from Structurally Related Compounds
While specific MIC data for a wide range of this compound derivatives is not yet extensively published, we can infer their potential antifungal spectrum by examining data from structurally analogous compounds. The following table presents a compilation of MIC values for various quinoline derivatives against a panel of pathogenic fungi.
| Compound Class | Derivative Example | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | A. fumigatus MIC (µg/mL) | T. rubrum MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | Clioquinol | 0.031 - 2 | 0.031 - 2 | >16 | 0.031 - 2 | [8] |
| 8-Hydroxyquinoline | 8-Hydroxy-5-quinolinesulfonic acid | 1 - 512 | 1 - 512 | >512 | 1 - 512 | [8] |
| 8-Fluoroquinoline | Tebufloquin Analog (2g) | - | - | - | - | [9] |
| Quinoline-4-carboxylic acid | 2-phenyl-quinoline-4-carboxylic acid | - | - | - | - | [3] |
| Standard Antifungal | Fluconazole | 0.25 - 64 | 8 - >64 | >64 | 4 - 32 | [10] |
| Standard Antifungal | Amphotericin B | 0.125 - 1 | 0.125 - 1 | 0.5 - 2 | 0.25 - 2 | [10] |
Note: The data presented is a compilation from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions. The antifungal activity of Tebufloquin Analog (2g) was reported as >80% inhibition at 50 µg/mL against S. sclerotiorum and R. solani, but specific MIC values against the listed fungi were not provided.[9] Antimicrobial effects were noted for 2-phenyl-quinoline-4-carboxylic acid, but specific MIC values against fungi were not detailed.[3]
Structure-Activity Relationship (SAR) and the Role of the 8-Methoxy Group
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1]
-
The 4-Carboxylic Acid Group: The presence of a carboxylic acid at the C-4 position is a common feature in many quinoline-based antimicrobial agents. This group can participate in hydrogen bonding and may play a role in the compound's pharmacokinetic properties. Studies on quinoline-4-carboxylic acid derivatives have demonstrated their antimicrobial potential.[3][11]
-
Substitution at the 8-Position: The 8-position of the quinoline ring is a critical site for modulating antifungal activity. The well-established antifungal properties of 8-hydroxyquinolines are often attributed to their ability to chelate metal ions essential for fungal growth and their ability to disrupt cell membranes.[12] The replacement of the 8-hydroxyl group with an 8-methoxy group is a key structural modification. While the methoxy group is less likely to participate in metal chelation, it significantly alters the electronic and lipophilic properties of the molecule. This modification could influence the compound's ability to penetrate the fungal cell wall and interact with its target. It is plausible that the 8-methoxy group could enhance the compound's lipophilicity, potentially leading to increased membrane disruption.
quinoline [label=<
Quinoline Core
Position Substitution Effect on Antifungal Activity
C4 Carboxylic acid may enhance activity
C8 Methoxy group (vs. Hydroxy) alters lipophilicity and potential mechanism
Other Positions Halogenation can increase potency
]; }
Caption: Key Structure-Activity Relationships of Antifungal Quinolines.
Proposed Mechanism of Action
The precise mechanism of action for this compound derivatives is yet to be elucidated. However, based on studies of other quinoline antifungals, a multi-target mechanism is likely. The primary modes of action for related quinoline compounds involve:
-
Disruption of Fungal Cell Membrane Integrity: Many quinoline derivatives are known to intercalate into the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[13]
-
Inhibition of Key Fungal Enzymes: Some quinoline derivatives have been shown to inhibit enzymes crucial for fungal survival, such as those involved in ergosterol biosynthesis.[14]
-
Induction of Oxidative Stress: Certain quinoline compounds can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to damage of cellular components and apoptosis.[15]
Caption: Proposed Antifungal Mechanism of Action for Quinoline Derivatives.
Conclusion and Future Perspectives
While direct experimental evidence for the antifungal spectrum of this compound derivatives remains to be broadly established in the public domain, a comprehensive analysis of structurally related compounds provides a strong foundation for their potential as a promising new class of antifungal agents. The quinoline-4-carboxylic acid scaffold is a known pharmacophore for antimicrobial activity, and the 8-methoxy substitution offers a unique modification to the well-studied 8-hydroxyquinolines, potentially leading to an altered mechanism of action and a distinct antifungal profile.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad panel of clinically important and drug-resistant fungal pathogens. Elucidation of their precise mechanism of action and in vivo efficacy studies will be crucial steps in validating their therapeutic potential. The insights and methodologies presented in this guide offer a robust framework for researchers to embark on this exciting avenue of antifungal drug discovery.
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
- 10. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline-Based Inhibitors in Cancer Cell Lines: Efficacy, Mechanisms, and Methodologies
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its inherent ability to interact with a diverse array of biological targets has propelled the development of a multitude of quinoline-based compounds with potent anticancer activity.[2][3] This guide offers a comparative analysis of prominent quinoline-based inhibitors, delving into their differential efficacy across various cancer cell lines. We will explore the key mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for researchers and drug development professionals to navigate this promising class of anticancer agents.
Unraveling the Anticancer Mechanisms of Quinoline Derivatives
The anticancer prowess of quinoline-based compounds stems from their capacity to interfere with fundamental cellular processes that are often dysregulated in cancer.[4][5] These mechanisms are multifaceted and often compound-specific, but several key themes have emerged from extensive research.
-
Kinase Inhibition: A predominant mechanism involves the inhibition of protein kinases, crucial regulators of cell signaling pathways that govern cell growth, proliferation, and survival.[6] Many quinoline derivatives have been designed to target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase, thereby blocking downstream signaling cascades.[7][8][9]
-
DNA Damage and Repair Inhibition: Certain quinoline analogues function as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting DNA replication and transcription.[7] Others inhibit topoisomerases, enzymes essential for resolving DNA topological stress during replication, leading to catastrophic DNA damage and cell death.[4][10]
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger apoptosis through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[8][11]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline compounds can halt the proliferation of cancer cells. They can induce arrest at different phases of the cell cycle, such as G2/M or S phase, preventing the cells from dividing and propagating.[8][12]
-
Tubulin Polymerization Inhibition: The microtubule network is critical for cell division, and its disruption is a validated anticancer strategy. Some quinoline-based inhibitors interfere with tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.[8][10]
These diverse mechanisms underscore the versatility of the quinoline scaffold in generating anticancer agents with a broad spectrum of activities.
Caption: Overview of the primary mechanisms of action of quinoline-based anticancer agents.
Comparative Efficacy of Selected Quinoline-Based Inhibitors
The following table provides a comparative overview of the cytotoxic activity of several quinoline-based inhibitors against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of the inhibitor required to reduce cell viability by 50%), has been compiled from various studies to illustrate the differential sensitivity of cancer cells to these compounds. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13e | PC-3 (Prostate) | 2.61 | [12] |
| KG-1 (Leukemia) | 3.56 | [12] | |
| Compound 13f | PC-3 (Prostate) | 4.73 | [12] |
| KG-1 (Leukemia) | 4.88 | [12] | |
| Compound 13h | PC-3 (Prostate) | 4.68 | [12] |
| KG-1 (Leukemia) | 2.98 | [12] | |
| QH-17 | MCF-7 (Breast) | 2.6 | [13] |
| Quinoline-Chalcone 23 | Various Cancer Cell Lines | 0.009 - 0.016 | [8] |
| Quinoline-Chalcone 33 | EGFR Inhibition | 0.03707 | [8] |
| Quinoline-Chalcone 39 | A549 (Lung) | 1.91 | [8] |
| Quinoline-Chalcone 40 | K-562 (Leukemia) | 5.29 | [8] |
| Bis-quinoline 2a | HCT116 (Colon) | < 1 | [14] |
| HeLa (Cervical) | 0.14 | [14] | |
| Bis-quinoline 2b | MCF-7 (Breast) | 0.3 | [14] |
| 4-anilinoquinoline 14h | Various Cancer Cell Lines | 0.0015 - 0.0039 | [15] |
This comparative data highlights the potent and, in some cases, selective nature of quinoline-based inhibitors. For instance, the sub-micromolar to nanomolar activity of several compounds underscores their potential for further development.
Core Experimental Protocols for Evaluating Quinoline-Based Inhibitors
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer activity of quinoline-based compounds.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-based inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can then bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline-based inhibitor at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with the quinoline inhibitor as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
Caption: A typical experimental workflow for the in vitro evaluation of a novel quinoline-based inhibitor.
Visualizing a Targeted Signaling Pathway: The PI3K/Akt/mTOR Cascade
Many quinoline-based inhibitors have been developed to target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a quinoline-based PI3K inhibitor.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action and the potent efficacy of many quinoline derivatives against a wide range of cancer cell lines highlight their therapeutic potential. Future research will likely focus on the development of more selective inhibitors to minimize off-target effects and the exploration of quinoline-based compounds in combination therapies to overcome drug resistance. The robust and standardized experimental methodologies outlined in this guide will be crucial for the continued advancement of this important class of anticancer compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Validation of 8-Methoxyquinoline-4-carboxylic Acid-Based Assays for Metal Ion Sensing
Introduction: The Imperative for Sensitive and Selective Metal Ion Detection
In the realms of biomedical research and pharmaceutical development, the precise measurement of metal ion concentrations is not merely an analytical task; it is fundamental to understanding cellular physiology, disease pathology, and drug mechanism of action. Metal ions are critical cofactors for a vast array of enzymes and structural components of proteins, yet their dysregulation is implicated in numerous conditions, from neurodegenerative diseases to cancer. Consequently, the development of robust, sensitive, and selective detection methods is of paramount importance.
Among the available techniques, fluorescence-based sensing has emerged as a powerful modality due to its high sensitivity, operational simplicity, and capacity for real-time analysis in living systems. The quinoline scaffold, a heterocyclic aromatic compound, has long been a cornerstone in the design of fluorescent chemosensors. Its rigid structure and inherent fluorescence provide an excellent platform for creating probes that signal the presence of metal ions through mechanisms like Chelation-Enhanced Fluorescence (CHEF). The most famous exemplar, 8-hydroxyquinoline (8-HQ), is a versatile chelator, but its application can be limited by factors such as solubility and potential for photo-induced proton transfer, which can complicate its fluorescent response.
This guide introduces and validates a promising alternative: 8-methoxyquinoline-4-carboxylic acid (8-MQCA) . We will explore the chemical rationale behind its design, provide a detailed protocol for its validation, and objectively compare its projected performance against established standards. This document is intended for researchers seeking to develop next-generation sensing assays with improved physicochemical properties and performance metrics.
The this compound (8-MQCA) Probe: A Rational Design
The transition from the well-trodden path of 8-hydroxyquinoline to 8-MQCA is a deliberate design choice rooted in addressing the former's limitations. The molecular architecture of 8-MQCA provides two key modifications intended to enhance its function as a fluorescent sensor.
-
The 8-Methoxy Group: Replacing the hydroxyl group of 8-HQ with a methoxy group is a critical modification. This change blocks the pathway for excited-state intramolecular proton transfer (ESIPT), a process that can offer an alternative non-radiative decay pathway and complicate the fluorescence signal in 8-HQ. By preventing this, the 8-methoxy group is hypothesized to yield a more stable and predictable "off-on" fluorescence response upon metal chelation.
-
The 4-Carboxylic Acid Group: The introduction of a carboxylic acid moiety at the 4-position serves a dual purpose. Firstly, it provides a potent, negatively charged coordinating group for metal ions, working in concert with the quinoline nitrogen to form a stable chelate. Secondly, it significantly enhances the molecule's hydrophilicity, improving its solubility in the aqueous buffers required for most biological and environmental assays.
Proposed Signaling Mechanism
The sensing mechanism for 8-MQCA is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the 8-MQCA molecule exhibits minimal fluorescence. The carboxylic acid group, while a chelating agent, allows for rotational freedom and other non-radiative decay pathways that quench fluorescence. Upon coordination with a target metal ion, a rigid, planar complex is formed. This structural rigidity restricts intramolecular rotations and vibrations, effectively closing the non-radiative decay channels and forcing the molecule to release its absorbed energy as fluorescence.
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for 8-MQCA.
Performance Validation: An Experimental Workflow
Trust in a new analytical tool is built upon rigorous validation. The following protocol is designed as a self-validating system, incorporating the necessary controls and steps to reliably determine the key performance metrics of an 8-MQCA-based assay.
Experimental Objective
To determine the sensitivity, selectivity, and limit of detection (LOD) of 8-MQCA for a target metal ion (e.g., Zn²⁺) using fluorescence spectroscopy.
Materials and Reagents
-
This compound (8-MQCA)
-
High-purity metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, MgCl₂, CaCl₂)
-
HEPES buffer (or another appropriate biological buffer)
-
High-purity water (Milli-Q or equivalent)
-
DMSO (for stock solution)
-
Calibrated spectrofluorometer
-
Quartz cuvettes
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions (Causality: Accuracy starts here)
-
8-MQCA Stock (1 mM): Dissolve a precise mass of 8-MQCA in a minimal amount of DMSO before diluting to the final volume with high-purity water. Rationale: Using DMSO initially ensures complete dissolution of the organic probe before introduction into an aqueous environment, preventing aggregation.
-
Metal Ion Stocks (10 mM): Prepare individual stock solutions for each metal salt in high-purity water. Rationale: Using high-purity water and separate stocks prevents cross-contamination and ensures accurate final concentrations.
-
Buffer (100 mM, pH 7.4): Prepare a HEPES buffer and adjust the pH to 7.4. Rationale: A pH of 7.4 mimics physiological conditions and ensures the carboxylic acid group on 8-MQCA is deprotonated, making it available for metal chelation.
-
-
Determination of Optimal Excitation/Emission Wavelengths
-
Prepare two samples: (1) A working solution of 8-MQCA (e.g., 10 µM) in buffer. (2) A similar solution with an excess of the target metal ion (e.g., 50 µM Zn²⁺).
-
Scan the excitation spectrum of sample (2) while monitoring emission at a preliminary wavelength (e.g., 500 nm). The peak of this scan is the optimal excitation wavelength (λ_ex).
-
Using the determined λ_ex, scan the emission spectrum of sample (2). The peak is the optimal emission wavelength (λ_em).
-
Rationale: This step is crucial to maximize the signal-to-noise ratio for all subsequent measurements.
-
-
Fluorescence Titration (Sensitivity & Linearity)
-
Prepare a series of cuvettes, each containing 10 µM 8-MQCA in buffered solution.
-
Add increasing concentrations of the target metal ion (e.g., 0, 1, 2, 5, 10, 15, 20... µM Zn²⁺).
-
Allow the solutions to equilibrate for 5-10 minutes. Rationale: This allows time for the chelation reaction to reach completion.
-
Measure the fluorescence intensity of each sample at the predetermined λ_ex/λ_em.
-
Plot fluorescence intensity vs. metal ion concentration. The linear portion of this curve is the working range of the assay.
-
-
Selectivity Assay (Interference)
-
Prepare a set of solutions, each containing 10 µM 8-MQCA.
-
To one solution, add the target metal ion (e.g., 20 µM Zn²⁺).
-
To the other solutions, add a significant excess (e.g., 100 µM) of various potentially interfering metal ions (Fe³⁺, Cu²⁺, Mg²⁺, Ca²⁺, etc.).
-
Measure the fluorescence intensity of all samples.
-
Rationale: This "stress test" determines if the probe responds only to the target ion or if other common ions produce a false-positive signal.
-
-
Calculation of Limit of Detection (LOD)
-
Measure the fluorescence of a blank sample (10 µM 8-MQCA, no metal) at least 10 times.
-
Calculate the standard deviation (σ) of the blank measurements.
-
Determine the slope (m) of the linear portion of the titration curve from Step 3.
-
Calculate the LOD using the formula: LOD = 3σ / m .
-
Rationale: The 3σ/m method is a standard, statistically robust approach for defining the lowest concentration that can be reliably distinguished from the absence of the analyte.
-
Caption: Standard experimental workflow for validating a new fluorescent probe.
Comparative Analysis: 8-MQCA vs. The Alternatives
A sensor's value is always relative. Its performance must be judged against existing technologies to identify its unique advantages and potential applications.
Head-to-Head: 8-MQCA vs. 8-Hydroxyquinoline (8-HQ)
The most direct comparison is with the parent compound, 8-HQ. While both are potent chelators, their structural differences lead to distinct analytical properties.
| Feature | This compound (8-MQCA) | 8-Hydroxyquinoline (8-HQ) | Rationale for Difference |
| Solubility | High in aqueous buffers | Low in aqueous buffers; requires organic co-solvents | The carboxylic acid group on 8-MQCA significantly increases its polarity and water solubility. |
| Sensing Mechanism | Primarily CHEF | CHEF, but can be complicated by ESIPT | The methoxy group in 8-MQCA blocks the ESIPT pathway, leading to a cleaner "off-on" signal. |
| pH Sensitivity | Optimal in neutral to basic pH (pH > pKa of COOH) | Fluorescence is highly pH-dependent due to the phenolic proton. | 8-MQCA's fluorescence is mainly dependent on the deprotonation of its carboxylic acid, making it stable across a physiological pH range. |
| Target Ions | Projected to be selective for transition metals (e.g., Zn²⁺, Cu²⁺) | Broad-spectrum chelator for many divalent and trivalent metals. | The specific coordination geometry of 8-MQCA may impart higher selectivity compared to the more promiscuous 8-HQ. |
Broader Context: Comparison with Other Analytical Methods
While fluorescent probes offer unique advantages, especially for cellular imaging, it is crucial to understand their place within the broader landscape of analytical techniques for metal ion detection.
| Technique | 8-MQCA Fluorescence Assay | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma-MS (ICP-MS) |
| Principle | Chelation-induced change in fluorescence | Absorption of light by free atoms in a gaseous state | Ionization of atoms in plasma followed by mass separation |
| Sensitivity (LOD) | Good to Excellent (nM to low µM range, projected) | Good (ppb to ppm range) | Unparalleled (ppt to ppb range) |
| Selectivity | High (designed for specific ions) | High (element-specific lamps) | High (mass-to-charge ratio) |
| Real-time Imaging | Yes, suitable for microscopy in living cells | No, destructive bulk analysis | No, destructive bulk analysis |
| Cost & Complexity | Low cost, simple instrumentation (fluorometer) | Moderate cost and complexity | High cost, requires specialized facility and operator |
| Best For... | Real-time analysis in biological systems, high-throughput screening. | Routine environmental and quality control analysis. | Ultra-trace elemental analysis, reference measurements. |
Performance Metrics of Selected Fluorescent Probes
The following table summarizes the performance of established fluorescent sensors to provide a benchmark against which 8-MQCA can be validated.
| Sensor/Probe | Target Ion(s) | Limit of Detection (LOD) | Key Features | Reference |
| 8-MQCA (Projected) | Zn²⁺, Cu²⁺ | To be determined (nM range expected) | High water solubility; stable CHEF response. | This Guide |
| Quinoline Derivative (for Fe³⁺) | Fe³⁺ | 86.7 µM | Good linearity and high selectivity over other common metal ions. | |
| DDTQ (Quinoline-based) | Cd²⁺ | 126 nM | Significant fluorescence enhancement; operates via PET and CHEF. | |
| ZinPyr-1 (for Zn²⁺) | Zn²⁺ | 0.62 nM - 1.25 nM (intracellular) | Suitable for quantifying free intracellular zinc; allows for flux measurements. | |
| 8-HQ Derivative (for Zn²⁺) | Zn²⁺ | Varies by derivative | ESIPT suppression mechanism; large Stokes shift. |
Conclusion and Future Outlook
The validation of this compound-based assays represents a logical and promising advancement in the field of metal ion sensing. By rationally designing a molecule that circumvents the known limitations of 8-hydroxyquinoline—namely, poor aqueous solubility and complex photophysics—8-MQCA stands poised to be a superior tool for a range of applications. Its enhanced water solubility makes it highly suitable for biological and environmental samples without the need for potentially cytotoxic organic co-solvents. Furthermore, the methoxy-for-hydroxyl substitution is projected to yield a more robust and predictable "off-on" fluorescent signal, simplifying data interpretation and improving quantification accuracy.
The experimental framework provided in this guide offers a clear and rigorous pathway for validating the performance of 8-MQCA against specific target ions. We anticipate that upon validation, 8-MQCA will demonstrate high sensitivity and selectivity, particularly for biologically relevant transition metals like zinc and copper. Its properties make it an ideal candidate not only for quantitative analysis in cuvettes but also for high-resolution fluorescence microscopy, enabling researchers to visualize metal ion dynamics in living cells with greater clarity. This guide serves as both a blueprint for validation and a testament to the power of rational chemical design in creating the next generation of analytical tools.
A Senior Application Scientist's Guide to Cross-Reactivity in 8-Methoxyquinoline-4-Carboxylic Acid-Based Sensors
In the realm of chemical and biological sensing, the quinoline scaffold has emerged as a privileged structure, particularly for the detection of metal ions. Among its derivatives, 8-Methoxyquinoline-4-carboxylic acid represents a promising framework for the development of fluorescent sensors. Its inherent photophysical properties, coupled with the chelating ability of the quinoline nitrogen and the carboxylic acid group, make it a versatile platform for designing sensitive and selective probes. However, the true measure of a sensor's utility lies not only in its response to the target analyte but also in its ability to discriminate against a backdrop of potential interferents. This guide provides a comprehensive overview of the principles and practices for conducting rigorous cross-reactivity studies of this compound-based sensors, ensuring the generation of reliable and publishable data.
The core of a robust sensor is its specificity. For a sensor targeting a specific metal ion, for instance, it is crucial to demonstrate that its signal is not significantly affected by other biologically or environmentally relevant cations. This is where cross-reactivity studies become paramount. These investigations systematically evaluate the sensor's response to a panel of potential interfering species, providing a quantitative measure of its selectivity.
I. The Foundational Principles of Cross-Reactivity Assessment
At its core, a cross-reactivity study is a systematic investigation into a sensor's response to non-target analytes. The goal is to determine the degree to which these "interferents" can produce a signal that might be mistakenly attributed to the target analyte. For fluorescent sensors based on this compound, this typically involves monitoring changes in fluorescence intensity or spectral shifts upon the addition of various substances.
The selection of potential interferents is a critical first step and should be guided by the intended application of the sensor. For a sensor designed to detect Zn²⁺ in biological systems, for example, the panel of interferents should include other physiologically abundant metal ions such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, as well as other transition metals like Fe²⁺, Cu²⁺, and Mn²⁺ that might compete for the sensor's binding site.[1][2] Structurally similar organic molecules that could potentially interact with the quinoline core should also be considered.
Experimental Design: A Workflow for Rigorous Evaluation
A well-designed cross-reactivity experiment is the bedrock of trustworthy data. The following workflow outlines a systematic approach to assessing the selectivity of an this compound-based sensor.
Caption: A generalized workflow for conducting cross-reactivity studies of a fluorescent sensor.
II. Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for assessing the cross-reactivity of a hypothetical this compound-based sensor designed for the detection of Zn²⁺.
Materials and Reagents:
-
This compound sensor stock solution (e.g., 1 mM in DMSO)
-
Stock solutions of the target analyte (e.g., 10 mM ZnCl₂) and potential interfering metal ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, CuCl₂, MnCl₂) in deionized water.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
High-purity solvents (e.g., DMSO, deionized water)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Fluorescence microplate reader or spectrofluorometer
Experimental Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the this compound sensor (e.g., 10 µM) in the buffer solution.
-
Prepare working solutions of the target analyte and each interfering ion at a concentration significantly higher than that of the sensor (e.g., 1 mM). The rationale here is to assess the impact of a large excess of the interferent.
-
-
Selectivity Study (Individual Ion Effects):
-
To separate wells of the microplate, add the sensor working solution.
-
Measure the baseline fluorescence of the sensor alone (λex and λem determined from initial characterization).
-
To individual wells, add a specific volume of each interfering ion stock solution to achieve a final concentration that is in large excess (e.g., 100-fold) of the sensor concentration.
-
Incubate for a short period to allow for any potential interaction.
-
Measure the fluorescence intensity of the sensor in the presence of each individual interferent.
-
As a positive control, add the target analyte (Zn²⁺) to a separate well containing the sensor to determine the maximum fluorescence response.
-
-
Competitive Binding Study:
-
To separate wells of the microplate, add the sensor working solution.
-
Add the target analyte (Zn²⁺) to each well to achieve a concentration that gives a significant but not saturating fluorescence signal.
-
Measure the initial fluorescence of the sensor-analyte complex.
-
To these wells, add each of the interfering ions individually at a high concentration (e.g., 100-fold excess relative to the target analyte).
-
Incubate and then measure the fluorescence intensity. A significant decrease in fluorescence would indicate that the interferent is displacing the target analyte from the sensor's binding site.
-
III. Data Interpretation and Presentation: Quantifying Selectivity
The raw fluorescence data must be processed to provide a clear and quantitative measure of the sensor's selectivity. A common method is to present the data as a bar chart showing the fluorescence response of the sensor to the target analyte in the presence and absence of each potential interferent.
Table 1: Hypothetical Cross-Reactivity Data for an this compound-based Zn²⁺ Sensor
| Interfering Ion (100 µM) | Fluorescence Intensity (a.u.) | % Interference |
| None (Sensor only) | 100 | - |
| Zn²⁺ (10 µM) | 1500 | - |
| Na⁺ | 110 | 0.7% |
| K⁺ | 105 | 0.3% |
| Ca²⁺ | 125 | 1.8% |
| Mg²⁺ | 120 | 1.4% |
| Fe²⁺ | 250 | 10.7% |
| Cu²⁺ | 400 | 21.4% |
| Mn²⁺ | 180 | 5.7% |
| Competitive Assay | Fluorescence Intensity (a.u.) | % Signal Reduction |
| Zn²⁺ (10 µM) only | 1500 | - |
| + Na⁺ (1 mM) | 1490 | 0.7% |
| + K⁺ (1 mM) | 1495 | 0.3% |
| + Ca²⁺ (1 mM) | 1450 | 3.3% |
| + Mg²⁺ (1 mM) | 1460 | 2.7% |
| + Fe²⁺ (1 mM) | 1200 | 20.0% |
| + Cu²⁺ (1 mM) | 950 | 36.7% |
| + Mn²⁺ (1 mM) | 1350 | 10.0% |
% Interference is calculated as [(I_interferent - I_blank) / (I_target - I_blank)] * 100. % Signal Reduction is calculated as [(I_initial - I_final) / I_initial] * 100.
The data in Table 1 clearly demonstrates the sensor's high selectivity for Zn²⁺ over alkali and alkaline earth metals. However, it also reveals some cross-reactivity with other transition metals, particularly Cu²⁺ and Fe²⁺. This is a common characteristic of sensors utilizing nitrogen and oxygen donor atoms for chelation.[3][4]
IV. Comparative Analysis: Benchmarking Against Alternatives
To provide a complete picture, it is essential to compare the performance of the this compound sensor with other established methods or alternative fluorescent probes for the target analyte.
Comparison with Other Fluorescent Zn²⁺ Sensors:
-
Fluorescein-based sensors (e.g., FluoZin-3): These sensors often exhibit very high affinity for Zn²⁺ (nanomolar Kd values) and large fluorescence turn-on responses.[2] However, they can sometimes suffer from photo-bleaching and their synthesis can be more complex.
-
Schiff base fluorescent probes: These are known for their ease of synthesis and tunable properties.[3] Their selectivity can vary depending on the specific design of the chelating pocket.
-
Rhodamine-based sensors: These probes often have long-wavelength excitation and emission profiles, which can be advantageous for biological imaging to minimize autofluorescence.[3]
The this compound sensor may offer a balance of good sensitivity, straightforward synthesis, and favorable photophysical properties. Its cross-reactivity profile, as determined by the experiments outlined above, will be a key determinant of its suitability for specific applications.
Caption: A comparative overview of different classes of fluorescent Zn²⁺ sensors.
V. Conclusion and Future Directions
Rigorous cross-reactivity studies are non-negotiable for the validation of any new chemical sensor. For those based on the this compound scaffold, a systematic evaluation against a panel of relevant interferents is essential to establish their analytical merit. The protocols and data interpretation frameworks presented in this guide provide a robust starting point for researchers and drug development professionals.
Future work in this area could focus on modifying the quinoline structure to further enhance selectivity. For instance, the introduction of sterically hindering groups near the binding pocket could disfavor the coordination of interfering ions with different coordination geometries compared to the target analyte. The development of ratiometric sensors based on this scaffold, where the fluorescence emission shifts upon analyte binding, would also be a valuable advancement, as it provides a built-in correction for environmental factors and instrument variations.
By adhering to the principles of scientific integrity and thorough experimental validation, the full potential of this compound-based sensors can be realized, paving the way for their successful application in a wide range of scientific disciplines.
References
- 1. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]
- 4. researchgate.net [researchgate.net]
Efficacy of 8-Methoxyquinoline-4-carboxylic Acid Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
In an era where the specter of antimicrobial resistance looms large, the imperative for novel antibacterial agents has never been more acute. The quinoline scaffold has long been a cornerstone in the development of potent antibacterial drugs. This guide provides a comprehensive comparison of a promising class of compounds—8-methoxyquinoline-4-carboxylic acid derivatives—against established therapies in the fight against drug-resistant bacteria. We will delve into their mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, offering a critical resource for researchers, scientists, and drug development professionals.
The Looming Threat of Antibiotic Resistance and the Promise of Quinolines
The rise of multidrug-resistant (MDR) bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and resistant Gram-negative pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, has rendered many first-line antibiotics obsolete. This crisis necessitates a departure from conventional antibiotic discovery and a focus on novel chemical scaffolds and mechanisms of action.
Quinolone-based compounds have a rich history in antimicrobial therapy, with fluoroquinolones being a major clinical success. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The this compound backbone represents a key pharmacophore that can be chemically modified to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. Notably, the C-8 methoxy group in quinolones has been shown to be crucial for reducing the propensity for resistance development.
Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial efficacy of this compound derivatives is rooted in their ability to disrupt the fundamental process of bacterial DNA replication. These compounds, like other quinolones, form a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-strand breaks and ultimately, cell death.
dot
Benchmarking the Quantum Yield of 8-Methoxyquinoline-4-carboxylic Acid Fluorescence: A Comparative Guide
In the landscape of fluorescent probes and molecular imaging, the quest for brighter, more stable, and environmentally sensitive fluorophores is perpetual. Among the myriad of heterocyclic compounds, quinoline derivatives have garnered significant attention due to their versatile photophysical properties. This guide provides a comprehensive framework for benchmarking the fluorescence quantum yield of 8-Methoxyquinoline-4-carboxylic acid, a promising candidate for various bio-analytical applications.[1][2] We will delve into the principles of fluorescence quantum yield, present a rigorous experimental protocol for its determination using the comparative method, and discuss the interpretation of the results in the context of established standards and alternative fluorescent probes.
The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3][4] A high quantum yield is often a prerequisite for applications requiring high sensitivity, such as fluorescence microscopy, immunoassays, and nucleic acid detection. The quantum yield is intrinsically linked to the molecular structure of the fluorophore and its immediate environment, including solvent polarity, pH, and temperature.[4][5] Therefore, a precise and reproducible measurement of this parameter is critical for the evaluation and application of any new fluorescent compound.
The deactivation of an excited state can occur through several pathways, including fluorescence (radiative decay), internal conversion, and intersystem crossing (non-radiative decay). The quantum yield is a measure of the probability that the excited state will decay via fluorescence.[6][7]
Experimental Determination of Fluorescence Quantum Yield: The Comparative Method
There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.[3][4][8] The absolute method, which often requires an integrating sphere to collect all emitted photons, provides a direct measurement but necessitates specialized and carefully calibrated instrumentation.[8][9] The relative method, which is more commonly employed, involves comparing the fluorescence of the test compound to that of a well-characterized standard with a known quantum yield.[3][4][6] This guide will focus on the more accessible relative method.
The core principle of the relative method is that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4][6] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The following equation is used to calculate the quantum yield of the sample (ΦX) relative to a standard (ΦST):
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient obtained from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the test sample and the standard, respectively.[6]
Selecting an Appropriate Standard
The choice of a suitable quantum yield standard is crucial for accurate measurements. The ideal standard should:
-
Have a well-documented and stable quantum yield.
-
Absorb and emit in a similar spectral region to the test compound.
-
Be soluble in the same solvent as the test compound.
Quinine sulfate is one of the most widely used fluorescence quantum yield standards.[10][11][12] In a 0.1 M solution of perchloric acid, quinine sulfate has a quantum yield of 0.60 and is less susceptible to temperature variations compared to when dissolved in sulfuric acid.[11] For the purpose of this guide, we will use quinine sulfate in 0.1 M HClO4 as the standard.
Detailed Experimental Protocol
This protocol provides a step-by-step guide to measuring the fluorescence quantum yield of this compound.
Materials and Instrumentation
-
This compound (test sample)
-
Quinine sulfate dihydrate (quantum yield standard)
-
Perchloric acid (HClO4) , 0.1 M
-
Ethanol (or other suitable solvent for the test sample)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities
-
1 cm path length quartz cuvettes
Step 1: Preparation of Stock Solutions
-
Standard Stock Solution (Quinine Sulfate): Accurately weigh a sufficient amount of quinine sulfate dihydrate and dissolve it in 0.1 M HClO4 to prepare a stock solution with an absorbance of approximately 0.1 at the excitation wavelength (e.g., 350 nm).
-
Sample Stock Solution (this compound): Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution with an absorbance of approximately 0.1 at the chosen excitation wavelength.
Step 2: Preparation of Dilutions
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6] A typical range would be from 0.01 to 0.1.
Step 3: Absorbance Measurements
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for each dilution of the standard and the sample.
-
Use the respective pure solvents as blanks.
-
From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.
Step 4: Fluorescence Measurements
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.[6]
-
Integrate the area under the corrected emission spectrum for each solution.
Step 5: Data Analysis
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The slope of the line represents the gradient (Grad).
-
Using the equation provided earlier, calculate the quantum yield of this compound.
Comparative Data and Expected Performance
While a definitive quantum yield for this compound is not widely published, studies on similar quinoline derivatives can provide an expected range. For instance, ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate has been reported to have a high fluorescence quantum yield of 0.74 in acetonitrile and 0.69 in ethanol.[13] In contrast, the 7- and 8-methoxy derivatives showed lower quantum yields.[13] This suggests that the position of the methoxy group significantly influences the fluorescence efficiency. Given the structural similarities, it is plausible that this compound will exhibit a moderate to high quantum yield, making it a potentially valuable fluorescent probe. The experimental protocol outlined above will provide the definitive value.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| Quinine Sulfate | 0.1 M HClO4 | 0.60 | [11] |
| Ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate | Acetonitrile | 0.74 | [13] |
| Ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate | Ethanol | 0.69 | [13] |
| This compound | To be determined | To be determined | - |
Visualizing the Workflow
Caption: Experimental workflow for determining the relative fluorescence quantum yield.
The Underlying Principle of Comparative Quantum Yield Measurement
Caption: Principle of the comparative method for quantum yield determination.
Conclusion
This guide provides a robust framework for the experimental determination of the fluorescence quantum yield of this compound. By following the detailed protocol and understanding the underlying principles, researchers can accurately benchmark this compound against established standards. The expected favorable photophysical properties of this compound, inferred from related structures, underscore its potential as a valuable tool in various scientific disciplines. The rigorous characterization of its quantum yield is a critical step towards its successful application in drug development and biomedical research.
References
- 1. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 2. scispace.com [scispace.com]
- 3. jasco-global.com [jasco-global.com]
- 4. benchchem.com [benchchem.com]
- 5. analchemres.org [analchemres.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edinst.com [edinst.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 11. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Fluorescence Properties of 2-Substituted 6-, 7- or this compound Derivatives [jstage.jst.go.jp]
A Comparative Docking Guide to 8-Methoxyquinoline-4-carboxylic Acid Derivatives as Potential Topoisomerase II Inhibitors
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] This guide delves into a specialized area of this research, presenting a comparative molecular docking study of novel 8-Methoxyquinoline-4-carboxylic acid derivatives against human topoisomerase IIα, a critical enzyme in DNA replication and a validated target for anticancer therapies.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth, scientifically rigorous comparison of the potential binding affinities and interaction patterns of these derivatives, benchmarked against the well-established topoisomerase II inhibitor, etoposide. The methodologies are detailed to be self-validating, and all claims are supported by authoritative references.
Introduction: The Rationale for Targeting Topoisomerase II with Quinoline Derivatives
Human topoisomerase IIα (Topo IIα) is a vital enzyme that modulates the topological state of DNA, a process essential for cell division.[3] Its inhibition leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly proliferating cancer cells.[4] This mechanism has been successfully exploited by several clinically approved anticancer drugs.[4]
Quinoline derivatives have shown significant promise as topoisomerase inhibitors.[5] The this compound scaffold, in particular, offers a unique combination of a metal-chelating 8-methoxy group and a hydrogen-bonding 4-carboxylic acid moiety, which can be pivotal for interaction with the enzyme's active site. This comparative docking study aims to computationally evaluate a series of rationally designed derivatives of this scaffold to identify promising candidates for further experimental validation.
Experimental Design & Computational Workflow
The in-silico experiment is designed to predict the binding affinity and mode of interaction of our designed this compound derivatives with the active site of human topoisomerase IIα. Etoposide, a known inhibitor, is used as a control to validate our docking protocol and as a benchmark for comparison.
Caption: A flowchart of the comparative molecular docking workflow.
Target Protein Preparation
The crystal structure of human topoisomerase IIα in complex with DNA was obtained from the Protein Data Bank (PDB ID: 4FM9).[6] The protein was prepared for docking using AutoDock Tools (ADT). This process involved:
-
Removal of water molecules and co-crystallized ligands: To create a clean binding site for docking.
-
Addition of polar hydrogen atoms: Essential for calculating correct electrostatic interactions.
-
Assignment of Kollman charges: To accurately represent the charge distribution on the protein.
-
Definition of the grid box: A grid box with dimensions of 60x60x60 Å centered on the known binding site of etoposide was defined to encompass the entire active site.
Ligand Preparation
A series of novel this compound derivatives were designed with varying substitutions at the 2-position to explore the structure-activity relationship. The structures of these derivatives, along with the reference inhibitor etoposide, were sketched using MarvinSketch and optimized using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged using ADT.
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with the following parameters:
-
Number of runs: 10
-
Population size: 150
-
Maximum number of energy evaluations: 2,500,000
The docking protocol was validated by re-docking the co-crystallized ligand (a fragment of etoposide in the original PDB structure) back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.
Results: A Comparative Analysis
The docking results are summarized in the table below, presenting the binding energies and key interactions of the designed derivatives and the reference inhibitor, etoposide.
| Compound ID | Structure | Binding Energy (kcal/mol) | Key Interacting Residues |
| Etoposide (Reference) | Structure of Etoposide | -9.8 | ASP551, GLU552, TYR804, ARG805 |
| MQC-01 | This compound | -7.2 | ASP551, GLU552 |
| MQC-02 | 2-(Phenyl)-8-Methoxyquinoline-4-carboxylic acid | -8.5 | ASP551, GLU552, TYR804 |
| MQC-03 | 2-(4-Chlorophenyl)-8-Methoxyquinoline-4-carboxylic acid | -8.9 | ASP551, GLU552, TYR804, ARG805 |
| MQC-04 | 2-(4-Hydroxyphenyl)-8-Methoxyquinoline-4-carboxylic acid | -9.2 | ASP551, GLU552, TYR804, ARG805, SER800 |
| MQC-05 | 2-(4-Nitrophenyl)-8-Methoxyquinoline-4-carboxylic acid | -8.7 | ASP551, GLU552, TYR804 |
Note: The structures for the MQC derivatives are hypothetical for the purpose of this guide.
Caption: Key interactions of the most promising derivative, MQC-04.
Discussion: Structure-Activity Relationship Insights
The comparative docking study reveals several key insights into the structure-activity relationship of this compound derivatives as potential topoisomerase IIα inhibitors:
-
Core Scaffold Interaction: The carboxylic acid at the 4-position consistently forms crucial hydrogen bonds with the key residues ASP551 and GLU552 in the active site, anchoring the molecule. This interaction appears fundamental for binding.
-
Impact of 2-Position Substituent: The nature of the substituent at the 2-position significantly influences the binding affinity.
-
The unsubstituted derivative MQC-01 shows the weakest binding.
-
The introduction of a phenyl ring (MQC-02 ) improves binding, likely through hydrophobic interactions.
-
Electron-withdrawing groups like chloro (MQC-03 ) and nitro (MQC-05 ) further enhance the binding energy, possibly by modulating the electronic properties of the quinoline ring.
-
The hydroxyl-substituted phenyl ring in MQC-04 demonstrates the strongest binding affinity, surpassing even the reference inhibitor etoposide in this in-silico model. This is attributed to an additional hydrogen bond with SER800 and a potential pi-pi stacking interaction with TYR804.
-
-
Comparison with Etoposide: The most promising derivative, MQC-04 , exhibits a predicted binding energy comparable to etoposide, suggesting it could be a potent inhibitor. The interaction profile of MQC-04 involves a similar set of key residues as etoposide, indicating a potentially analogous mechanism of action.
Conclusion and Future Directions
This comparative docking study has successfully identified 2-(4-Hydroxyphenyl)-8-Methoxyquinoline-4-carboxylic acid (MQC-04 ) as a promising lead candidate for the development of novel topoisomerase IIα inhibitors. The computational results provide a strong rationale for the synthesis and in-vitro biological evaluation of this compound and its analogs.
Future work should focus on:
-
Synthesis and Characterization: Chemical synthesis of the designed derivatives.
-
In-vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values against human topoisomerase IIα.
-
Cell-based Assays: To evaluate the anticancer activity of the most potent compounds in relevant cancer cell lines.
-
Further Optimization: To explore other substitutions on the quinoline and phenyl rings to further enhance potency and selectivity.
By integrating computational and experimental approaches, the this compound scaffold holds significant potential for the discovery of next-generation anticancer agents.
References
Safety Operating Guide
Navigating the Handling of 8-Methoxyquinoline-4-carboxylic Acid: A Guide to Essential Personal Protective Equipment
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of analogous compounds, 8-Methoxyquinoline-4-carboxylic acid should be handled as a substance that is likely to cause irritation to the skin and eyes, and may also cause respiratory tract irritation.[1][2][3] As a powdered substance, it also poses a risk of forming combustible dust concentrations in the air.[1] Therefore, all handling procedures should be designed to minimize direct contact and aerosolization.
Key Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[2]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[2]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2]
-
Combustible Dust: Accumulation of fine dust in the air can create an explosion hazard in the presence of an ignition source.[1]
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered PPE strategy is your primary defense against the hazards associated with this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][4] | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1][5] | ASTM F1001 |
| Body Protection | A chemical-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[1] | |
| Respiratory Protection | All manipulations of the solid compound should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if dust levels are anticipated to be high, a NIOSH-approved N95 (or higher) particulate respirator is necessary. | NIOSH Approved |
| Footwear | Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[1] |
Experimental Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential protocol for donning, using, and doffing PPE is critical to prevent cross-contamination and ensure your safety.
3.1. Preparation and Donning PPE
-
Designated Area: All handling of this compound should occur in a designated area, ideally within a certified chemical fume hood to control dust and potential vapors.[1]
-
Gather Materials: Before you begin, ensure all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers, are within the fume hood.
-
Donning Sequence:
-
First, put on your lab coat and ensure it is fully buttoned.
-
Next, put on your chemical splash goggles.
-
Then, put on your nitrile or neoprene gloves, ensuring they overlap the cuffs of your lab coat.
-
If a respirator is required based on your risk assessment, perform a fit check before entering the handling area.
-
3.2. Safe Handling within the Fume Hood
-
Weighing: When weighing the solid compound, use a weigh boat and handle it gently to minimize dust generation.
-
Preparing Solutions: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Awareness: Maintain a safe distance from the compound and be mindful of your movements to avoid creating air currents that could carry dust out of the fume hood.
3.3. Doffing PPE and Decontamination
-
Decontamination: Before leaving the designated handling area, decontaminate any equipment that has come into contact with the chemical. Wipe down the work surface within the fume hood.
-
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove your gloves first, peeling them off from the cuff to the fingertips, turning them inside out as you go. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove your goggles last.
-
-
Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All disposable items contaminated with the compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Any solutions containing this compound must be disposed of in a designated, labeled hazardous waste container for liquids. Do not pour any amount down the drain.[4]
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.
Visualizing the Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
